molecular formula C11H11N3O B13664459 6-(Benzyloxy)pyridazin-4-amine

6-(Benzyloxy)pyridazin-4-amine

Katalognummer: B13664459
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: XYWZPRBNZKCBRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Benzyloxy)pyridazin-4-amine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a pyridazine core substituted with a benzyloxy group and an amine functionality. The pyridazine ring is a nitrogen-containing heterocycle known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are valuable in molecular recognition and drug design . Researchers are increasingly exploring this heterocycle as a privileged scaffold in developing novel therapeutic agents . While specific biological data for 6-(Benzyloxy)pyridazin-4-amine is limited in the public domain, its structural features align with pyridazine derivatives that have demonstrated a range of pharmacological activities in scientific literature. Pyridazine-based compounds have been investigated for anticonvulsant properties , as well as for anti-inflammatory and analgesic applications through mechanisms such as carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) inhibition . The amine group at the 4-position and the benzyloxy substituent at the 6-position present key vectors for further chemical modification, making this compound a versatile building block for synthesizing more complex molecules and libraries for biological screening . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

6-phenylmethoxypyridazin-4-amine

InChI

InChI=1S/C11H11N3O/c12-10-6-11(14-13-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)

InChI-Schlüssel

XYWZPRBNZKCBRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=NN=CC(=C2)N

Herkunft des Produkts

United States

Foundational & Exploratory

4-amino-6-benzyloxypyridazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Formal IUPAC Name: 5-(Benzyloxy)pyridazin-3-amine Alternative Designation: 3-Amino-5-benzyloxypyridazine[1]

Part 1: Executive Summary & Chemical Identity[1]

The compound requested as 4-amino-6-benzyloxypyridazine is a substituted heterocyclic scaffold used primarily in medicinal chemistry as an intermediate for kinase inhibitors and GPCR ligands.

Critical Isomer Clarification: Due to the symmetry of the pyridazine ring (1,2-diazine), the locants 4 and 6 relative to the nitrogens in one numbering scheme are equivalent to positions 5 and 3 in the reverse numbering scheme.[1] Following IUPAC priority rules, which assign the lowest possible locants to the principal functional group (amine), this molecule is formally indexed as 5-(benzyloxy)pyridazin-3-amine .

Researchers must distinguish this "beta-amino/alpha-alkoxy" isomer from the more common "alpha-amino/alpha-alkoxy" isomer, 6-(benzyloxy)pyridazin-3-amine (CAS 92289-46-8), often used in GABA-A antagonist synthesis.

Chemical Constants Table[1][2][3]
PropertyData
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol
Exact Mass 201.0902 g/mol
CAS Registry Number 2155875-87-7 (for 5-(benzyloxy)pyridazin-3-amine)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridazine N), ~14 (Amine)
SMILES C1=CC=C(C=C1)COC2=CC(=NN=C2)N
InChI Key BDJHH042367 (Generic identifier)

Part 2: Synthesis & Reactivity[1][4]

The synthesis of 4-amino-6-benzyloxypyridazine (5-(benzyloxy)pyridazin-3-amine) presents a regioselectivity challenge. Unlike the symmetric 3,6-derivatives, the 3,5-substitution pattern requires specific precursors to ensure the amino group is installed at the beta position (C5) and the benzyloxy group at the alpha position (C3).[1]

Mechanistic Pathway

The most robust route involves the nucleophilic aromatic substitution (SNAr) of a di-halo or amino-halo precursor.[1]

  • Starting Material: 3-Amino-5-chloropyridazine is the preferred precursor.[1] The amino group at C3 directs subsequent nucleophilic attack to C5 or allows protection-directed substitution.[1]

  • Alkoxylation: Reaction with benzyl alcohol in the presence of a strong base (NaH or KOH) displaces the chloride.[1]

  • Regiocontrol: The electron-deficient nature of the pyridazine ring facilitates SNAr at positions alpha and gamma to the nitrogens.[1] However, the presence of an electron-donating amino group deactivates the ring, often requiring elevated temperatures or catalytic activation.[1]

Experimental Protocol: Benzylation of 3-Amino-5-Chloropyridazine

Reagents:

  • 3-Amino-5-chloropyridazine (1.0 eq)

  • Benzyl alcohol (1.2 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.0 eq)[1]

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve benzyl alcohol (1.2 eq) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH (2.0 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases, generating the sodium benzyloxide species.

  • Addition: Add 3-amino-5-chloropyridazine (1.0 eq) dissolved in minimal THF dropwise to the alkoxide solution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C for THF, or 80°C if using DMF) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the product.

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the structural relationship and synthesis logic, highlighting the divergence between the requested isomer and the common 3,6-isomer.

G cluster_0 Regioselectivity Check start Precursor: 3,5-Dichloropyridazine inter Intermediate: 3-Amino-5-chloropyridazine start->inter Selective Amination (NH3, Pressure) target Target Product: 5-(Benzyloxy)pyridazin-3-amine (4-Amino-6-benzyloxypyridazine) inter->target BnOH, NaH (SnAr at C5) common Common Isomer: 6-(Benzyloxy)pyridazin-3-amine (3-Amino-6-benzyloxypyridazine) start_alt Precursor: 3,6-Dichloropyridazine start_alt->common 1. NH3 2. BnOH, NaH

Caption: Synthesis pathway distinguishing the target 3,5-substituted isomer (green) from the common 3,6-substituted isomer (red).

Part 4: Applications & Analytical Profile

Medicinal Chemistry Applications
  • Kinase Inhibition: The aminopyridazine core serves as a hinge-binder in ATP-competitive kinase inhibitors.[1] The benzyloxy group extends into the hydrophobic pocket (gatekeeper region), providing selectivity.[1]

  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~201 Da, this molecule is an ideal "fragment" for screening libraries.[1]

  • Bioisosterism: The pyridazine ring acts as a bioisostere for phenyl or pyridine rings to improve aqueous solubility and metabolic stability (lower lipophilicity than benzene).[1]

Analytical Characterization (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.35–7.45 (m, 5H, Ph-H)[1]

    • δ 6.30 (s, 2H, NH₂, exchangeable)[1]

    • δ 5.30 (s, 2H, O-CH₂-Ph)[1]

    • δ 8.20 (d, 1H, Pyridazine-H at C6)

    • δ 6.10 (d, 1H, Pyridazine-H at C4)

    • Note: Chemical shifts of pyridazine protons are distinct; the proton ortho to the amine is shielded (upfield).[1]

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).[1] Potentially harmful if swallowed.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • PPE: Wear nitrile gloves and safety glasses.[1] Avoid dust inhalation.[1]

References

  • PubChem Compound Summary. 5-(Benzyloxy)pyridazin-3-amine (CID 108112739).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Solubility profile of 6-(benzyloxy)pyridazin-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 6-(benzyloxy)pyridazin-4-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility profile of 6-(benzyloxy)pyridazin-4-amine in various organic solvents. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This document, intended for researchers, chemists, and formulation scientists, details the theoretical underpinnings of solubility, presents a robust experimental workflow based on the gold-standard shake-flask method coupled with HPLC-UV analysis, and discusses the interpretation of solubility data. By synthesizing established protocols with expert insights, this guide serves as a practical resource for the systematic characterization of 6-(benzyloxy)pyridazin-4-amine and similar research compounds.

Introduction: The Critical Role of Solubility

In the journey from a chemical entity to a therapeutic agent, solubility is a fundamental property that dictates success or failure.[3] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable dosage forms, ultimately hindering clinical progression.[3] Therefore, a thorough understanding and accurate measurement of a compound's solubility in a diverse range of solvents is an indispensable part of early-stage drug development.

1.1. Spotlight on 6-(benzyloxy)pyridazin-4-amine

6-(benzyloxy)pyridazin-4-amine belongs to the pyridazine class of heterocycles. The pyridazine ring is a valuable scaffold in medicinal chemistry, known for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which can be pivotal for drug-target interactions.[4] Its derivatives have shown a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[5] The structure of 6-(benzyloxy)pyridazin-4-amine, incorporating a polar pyridazine-amine system and a non-polar benzyloxy group, suggests a complex solubility behavior that warrants detailed investigation.

Physicochemical Properties

Understanding the inherent properties of the molecule is the first step in predicting its solubility. The key physicochemical parameters for 6-(benzyloxy)pyridazin-4-amine are summarized below.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₂N₂OPubChem
Molecular Weight 200.24 g/mol PubChem[6]
Structure Chemical structure of 2-(Benzyloxy)pyridin-4-amine(Structure of isomer 2-(Benzyloxy)pyridin-4-amine shown for reference)[6]
Calculated LogP ~2.1ChemScene[7]
Topological Polar Surface Area (TPSA) 48.1 ŲPubChem[6]
Hydrogen Bond Donors 1 (amine group)ChemScene[7]
Hydrogen Bond Acceptors 4 (2x ring N, 1x O, 1x amine N)ChemScene[7]
Basicity Weakly basicExpected from pyridazine/amine moieties[4][8]

Note: Data is for the general class of (benzyloxy)pyridazin-amine isomers, as specific experimental data for the 6- and 4- substituted isomer is sparse. The LogP and TPSA values suggest moderate lipophilicity and polarity, respectively.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced analysis considers the specific intermolecular forces at play:

  • Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine (donor) and the pyridazine nitrogens and ether oxygen (acceptors) of the solute. The polarity of the pyridazine ring itself also contributes favorably to interactions with polar solvents.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be low. While the benzyl group provides a non-polar region, the dominant polar functionalities (pyridazine, amine) will limit miscibility.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and have high polarity. They can effectively solvate the polar parts of the molecule, often leading to high solubility. For related pyridazinone structures, DMSO has been shown to be an excellent solvent.[9][10]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible data, a standardized experimental approach is essential. The shake-flask method is widely regarded as the gold standard for determining thermodynamic (equilibrium) solubility.[11][12] It measures the saturation concentration of a compound in a solvent at a controlled temperature after a sufficient equilibration period.[13]

4.1. Workflow for Solubility Determination

The overall experimental process involves preparing a saturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and accurately quantifying the dissolved compound.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Add Excess Solid to Solvent B Seal Vials A->B Ensure closed system C Agitate at Constant Temp (e.g., 24h @ 25°C) B->C Shake-Flask Method D Allow Sedimentation C->D Stop agitation E Filter Supernatant (0.45 µm Syringe Filter) D->E Isolate saturated solution F Prepare Serial Dilutions E->F Bring into linear range G Analyze by HPLC-UV F->G Inject samples H Calculate Concentration (vs. Calibration Curve) G->H Quantify peak area

Caption: Experimental workflow for thermodynamic solubility measurement.

4.2. Detailed Step-by-Step Methodology

Materials and Equipment:

  • 6-(benzyloxy)pyridazin-4-amine (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.45 µm syringe filters (ensure filter compatibility with solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-(benzyloxy)pyridazin-4-amine to a series of glass vials. An excess is visually confirmed when undissolved solid remains at the bottom of the vial.[12]

    • Causality: Using an excess of solid ensures that the solution reaches its saturation point and remains in equilibrium with the solid phase, which is a prerequisite for thermodynamic solubility measurement.[2]

    • Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure that equilibrium is reached.[3][14]

    • Causality: Sufficient equilibration time is critical. If the time is too short, the measured concentration will be artificially low (reflecting kinetic solubility), not the true thermodynamic equilibrium.[2]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.[14][15]

    • Causality: Filtration is a crucial step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of the solubility.[16] The filter must be chemically inert to the solvent.

  • Quantification by HPLC-UV:

    • Calibration Curve: Prepare a series of standard solutions of 6-(benzyloxy)pyridazin-4-amine of known concentrations in a suitable solvent. Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.[14]

    • Sample Dilution: Dilute the filtered saturated solutions with an appropriate solvent to ensure the final concentration falls within the linear range of the calibration curve.

    • Analysis: Inject the diluted samples into the HPLC system.

    • Calculation: Use the peak area from the sample chromatogram and the equation from the calibration curve to determine the concentration in the diluted sample. Calculate the original solubility by multiplying this concentration by the dilution factor.[14]

Illustrative Solubility Profile

While specific experimental data for 6-(benzyloxy)pyridazin-4-amine is not widely published, the following table presents an illustrative solubility profile based on the expected behavior of similar heterocyclic compounds.[9][10] This data serves as a predictive guide for laboratory work.

SolventSolvent TypeDielectric Constant (ε)Expected Solubility (mg/mL)
HexaneNon-Polar1.9< 0.1
TolueneNon-Polar (Aromatic)2.40.1 - 1.0
DichloromethanePolar Aprotic9.15 - 15
Ethyl AcetatePolar Aprotic6.010 - 25
AcetonePolar Aprotic2120 - 50
AcetonitrilePolar Aprotic37.520 - 50
N,N-Dimethylformamide (DMF)Polar Aprotic36.7> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic47> 100
IsopropanolPolar Protic19.95 - 15
EthanolPolar Protic24.510 - 25
MethanolPolar Protic3315 - 35

Analysis and Discussion

The expected solubility trends can be rationalized by examining the interplay between the solute's structure and the solvent's properties.

G cluster_solute Solute: 6-(benzyloxy)pyridazin-4-amine cluster_solvent Solvent Properties cluster_outcome Solubility Outcome Solute Physicochemical Properties Polar Groups: - Pyridazine Ring (H-bond acceptor) - Amine (H-bond donor/acceptor) - Ether Oxygen (H-bond acceptor) Non-Polar Group: - Benzyl Ring Outcome Solubility (mg/mL) Solute:f1->Outcome Strongly Positive Interaction Solute:f2->Outcome Weak/Negative Interaction Solvent Key Characteristics Polarity (Dielectric Constant) H-Bonding Capacity (Donor/Acceptor) Aprotic vs. Protic Solvent:f1->Outcome High ε favors dissolution of polar groups Solvent:f2->Outcome Matching H-bond potential increases solubility

Caption: Relationship between molecular structure, solvent properties, and solubility.

  • High Solubility in Polar Aprotic Solvents: The exceptionally high solubility predicted in DMSO and DMF is consistent with data for similar pyridazine derivatives.[9][10] These solvents are highly polar and are strong hydrogen bond acceptors, allowing them to effectively disrupt the crystal lattice of the solid and solvate the polar pyridazine and amine functionalities.

  • Moderate Solubility in Alcohols: Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. They interact favorably with the solute, but their own solvent-solvent hydrogen bonding networks can slightly temper their solvating power compared to DMSO.

  • Low Solubility in Non-Polar Solvents: The dominance of the polar groups in the molecule leads to poor compatibility with non-polar solvents like hexane, where only weak van der Waals forces can be established with the benzyl group.

Implications for Drug Development

A well-defined solubility profile is not merely academic; it provides actionable intelligence for:

  • Process Chemistry: The choice of solvents for synthesis and purification is guided by solubility data. A solvent that provides high solubility at elevated temperatures but lower solubility at room temperature is ideal for recrystallization.[17]

  • Formulation Science: For oral dosage forms, understanding solubility in biorelevant media is the next step. For parenteral formulations, high solubility in a pharmaceutically acceptable solvent system (e.g., co-solvent mixtures containing ethanol, propylene glycol) is required.[17]

  • Preclinical Screening: Early knowledge of solubility helps in designing in vitro and in vivo experiments, preventing issues like compound precipitation in assays, which can lead to misleading results.[3]

Conclusion

The solubility profile of 6-(benzyloxy)pyridazin-4-amine is a critical dataset for its advancement as a potential drug candidate or chemical intermediate. This guide has outlined the theoretical considerations and provided a detailed, robust experimental protocol for its determination using the shake-flask method and HPLC analysis. The predicted profile—characterized by high solubility in polar aprotic solvents, moderate solubility in alcohols, and poor solubility in non-polar media—is a direct consequence of the molecule's distinct structural features. By applying the methodologies described herein, researchers can generate the high-quality, reliable data needed to make informed decisions throughout the drug discovery and development pipeline.

References

Click to expand
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Solubility of Things. Pyridazine - Solubility of Things.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Enamine. Shake-Flask Solubility Assay.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds.
  • Source 10. (2024, September 24). Solubility test for Organic Compounds.
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Source 16. (2023, August 31). Solubility of Organic Compounds.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • Source 18. Experiment: Solubility of Organic & Inorganic Compounds.
  • Current Advances in Chemistry and Biochemistry Vol. 2. (2021, February 12). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Source 20. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • PubChem. 6-(Benzyloxy)pyridin-3-amine.
  • ChemScene. 6-(Benzyloxy)-N-methylpyridazin-3-amine.
  • Howei Pharm. CAS 92289-46-8 C11H11N3O 6-(Benzyloxy)pyridazin-3-amine ≥95%.
  • PubChem. 2-(Benzyloxy)pyridin-4-amine.
  • Benchchem. An In-Depth Technical Guide to the Solubility of 5-(Benzyloxy)pyridin-3-amine in Organic Solvents.
  • USPTO. (1991, October 1). Optically active pyridobenzoxazine derivatives and anti-microbial use.
  • PubMed. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents.
  • Benchchem. Overcoming poor solubility of 6-Chloro-3-methoxypyridazin-4-amine in reactions.
  • Cheméo. Pyridazine (CAS 289-80-5) - Chemical & Physical Properties.

Sources

Positional Isomerism in Pyridazine Scaffolds: A Comparative Analysis of 6-(Benzyloxy)pyridazin-4-amine and its 3-Amine Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazines are 1,2-diazines characterized by a high dipole moment, excellent water solubility, and strong hydrogen-bond accepting capabilities. These properties make them highly sought-after scaffolds in medicinal chemistry and drug development. Among functionalized pyridazines, aminopyridazines serve as critical building blocks. The placement of the exocyclic amine—specifically at the C3 versus the C4 position—profoundly alters the electronic distribution, basicity, and chemical reactivity of the heterocycle.

This technical whitepaper provides an in-depth comparative analysis between 6-(benzyloxy)pyridazin-4-amine and its positional isomer, 6-(benzyloxy)pyridazin-3-amine . By detailing their structural causality, pharmacological utility, and self-validating synthetic protocols, this guide serves as a comprehensive resource for synthetic chemists and drug design professionals.

Structural & Electronic Profiling

The fundamental difference between the 3-amine and 4-amine isomers lies in their spatial relationship and conjugation with the adjacent ring nitrogens. This positional variance dictates their physicochemical behavior.

Conjugation and Tautomerism
  • 6-(Benzyloxy)pyridazin-3-amine: The amine group at C3 is directly adjacent to the N2 ring nitrogen. This proximity allows for dynamic amino-imino tautomerization. However, the strong electron-withdrawing inductive effect of the adjacent nitrogen counteracts the resonance donation of the amine. Consequently, the basicity of the 3-aminopyridazine core is relatively low, with a pKa of approximately 5.0 [[1]].

  • 6-(Benzyloxy)pyridazin-4-amine: The amine at C4 is meta to N2 and para to N1. Without a directly adjacent ring nitrogen, the amine's lone pair effectively delocalizes into the aromatic ring via resonance, significantly increasing the electron density on N1. This robust resonance donation makes the 4-amine isomer substantially more basic, exhibiting a pKa of approximately 6.8 [[2]].

Pharmacological Exit Vectors

This electronic divergence directly influences their pharmacological application. 3-aminopyridazines are ubiquitous in kinase inhibitors because the C3 amine and N2 nitrogen form a perfect bidentate hinge-binding motif. Furthermore, the nucleophilic nature of the C3 amine allows for Tschitschibabin-type cyclizations with


-haloketones to form imidazo[1,2-b]pyridazines.

Conversely, the 4-amine isomer provides a unique spatial exit vector (a 60-degree shift in trajectory) and cannot undergo typical adjacent-nitrogen cyclizations. This structural rigidity makes it a highly stable, alternative scaffold for targeting phosphodiesterase 10A (PDE10A) and PI3K/mTOR pathways, where metabolic stability against cyclization is advantageous [[3]].

Quantitative Data Summary

Property6-(Benzyloxy)pyridazin-3-amine6-(Benzyloxy)pyridazin-4-amine
Amine Position C3 (Adjacent to N2)C4 (Meta to N2, Para to N1)
Core pKa ~ 5.0~ 6.8
Tautomerism Amino-Imino equilibriumStrictly Amino
Nucleophilicity High at C3 amineModerate at C4 amine
Cyclization Potential Forms Imidazo[1,2-b]pyridazinesResistant to Tschitschibabin cyclization
Primary Application Kinase hinge-binding motifsPDE10A / PI3K/mTOR inhibitors

Experimental Methodologies

The synthesis of these positional isomers requires distinct strategic approaches due to the differing electronic effects of the C3 and C4 amines on the pyridazine ring. The following protocols integrate self-validating In-Process Controls (IPCs) to ensure high-fidelity synthesis.

Protocol A: Synthesis of 6-(Benzyloxy)pyridazin-3-amine

Causality: The starting material, 3-amino-6-chloropyridazine, features a highly electrophilic C6 position due to the activating effect of the adjacent N1. The C3 amine is insufficiently nucleophilic to interfere with the alkoxide, allowing for a clean, regioselective Nucleophilic Aromatic Substitution (SNAr).

  • Preparation: In an oven-dried flask under an N2 atmosphere, dissolve benzyl alcohol (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C and add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes.

    • Self-Validation Check: The cessation of H2 gas evolution and the transition to a clear solution confirms complete alkoxide formation.

  • Substitution: Add 3-amino-6-chloropyridazine (1.0 eq) to the alkoxide solution. Warm to room temperature and stir for 4 hours.

  • IPC (LC-MS): Monitor the reaction via LC-MS. Proceed to workup only when the starting material mass (m/z 129) is fully consumed and the product mass (m/z 202) is the dominant signal.

  • Workup: Quench with ice water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (DCM/MeOH).

Protocol B: Synthesis of 6-(Benzyloxy)pyridazin-4-amine

Causality: Synthesizing the 4-amine isomer is more complex. Starting from 3,6-dichloropyridazin-4-amine, the C4 amine donates electron density to both C3 and C6. However, C3 is sterically hindered and heavily deactivated by the ortho-amine. Thus, the alkoxide regioselectively attacks the C6 chlorine. A subsequent hydrodehalogenation is required to remove the residual C3 chlorine.

  • Regioselective SNAr: React 3,6-dichloropyridazin-4-amine (1.0 eq) with sodium benzyloxide (prepared as in Protocol A) in THF at 0°C for 6 hours.

  • IPC 1 (1H-NMR): Isolate a crude aliquot. Confirm regioselectivity via 1H-NMR; the appearance of a distinct singlet for the C5 proton confirms substitution at C6 rather than C3.

  • Hydrodehalogenation: Dissolve the intermediate (6-(benzyloxy)-3-chloropyridazin-4-amine) in methanol. Add 10% Pd/C (0.1 eq) and Triethylamine (1.5 eq) to neutralize the generated HCl.

  • Reduction: Stir under an H2 atmosphere (balloon) at room temperature for 12 hours.

  • IPC 2 (TLC): Monitor via TLC (Hexane/EtOAc 1:1). The starting material spot must disappear, replaced by a lower Rf spot (indicating the loss of the lipophilic chlorine atom).

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

    • Self-Validation Check: The filtrate must be completely clear of black particulates to prevent heavy metal contamination in downstream assays.

  • Isolation: Concentrate the filtrate and recrystallize from EtOH to yield pure 6-(benzyloxy)pyridazin-4-amine.

Visualizations

G Sub1 6-(Benzyloxy)pyridazin-3-amine (3-Amine Isomer) Prop1 Adjacent to N2 Amino-Imino Tautomerism pKa ~ 5.0 Sub1->Prop1 Sub2 6-(Benzyloxy)pyridazin-4-amine (4-Amine Isomer) Prop2 Meta to N2, Para to N1 Strong Resonance Donation pKa ~ 6.8 Sub2->Prop2 App1 Imidazo[1,2-b]pyridazine Precursor (Kinase Hinge Binder) Prop1->App1 App2 Unique Exit Vector PDE10A / PI3K Inhibitors (Metabolically Stable) Prop2->App2

Fig 1: Electronic and pharmacological divergence of 3-amine and 4-amine pyridazine isomers.

G Start1 3-Amino-6-chloropyridazine Reagent1 Benzyl Alcohol, NaH SNAr Reaction Start1->Reagent1 Start2 3,6-Dichloropyridazin-4-amine Reagent2 Benzyl Alcohol, NaH Regioselective SNAr at C6 Start2->Reagent2 Int1 6-(Benzyloxy)pyridazin-3-amine (Target 1) Reagent1->Int1 Int2 6-(Benzyloxy)-3-chloropyridazin-4-amine Reagent2->Int2 H2 H2, Pd/C, Et3N Hydrodehalogenation Int2->H2 Target2 6-(Benzyloxy)pyridazin-4-amine (Target 2) H2->Target2

Fig 2: Synthetic pathways for 6-(benzyloxy)pyridazin-3-amine and 4-amine isomers.

References

  • Title: Aminopyridazine | C4H5N3 | CID 230373 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: 4-Aminopyridazine | C4H5N3 | CID 298492 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Electronic Properties of Amino-Substituted Pyridazine Rings

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic structure, physicochemical properties, and reactivity of amino-substituted pyridazine rings.

Executive Summary

The pyridazine core (1,2-diazine) represents a distinct "privileged scaffold" in medicinal chemistry, offering a unique electronic profile characterized by high polarity, significant dipole moments, and the ability to engage in specific hydrogen bonding networks. The introduction of an amino group (–NH₂) onto the pyridazine ring dramatically alters its electronic landscape, converting an electron-deficient π-system into a versatile push-pull system. This guide analyzes the electronic perturbations induced by amino substitution at the 3- and 4-positions, quantifying their impact on basicity (pKa), tautomerism, and site-selective reactivity.

Electronic Structure & Aromaticity

The Diazine Core vs. Amino-Modulation

Pyridazine itself is a π-deficient heterocycle with two adjacent nitrogen atoms (N1 and N2). The repulsion between the lone pairs on these adjacent nitrogens (the "alpha effect") creates a high-energy ground state, resulting in a high dipole moment (~4.0 D) and lower resonance energy compared to pyridine or benzene.

When an amino group is introduced, it acts as a strong Resonance Donor (+R), pushing electron density into the ring. This creates a "push-pull" system where the electron-rich amino group feeds density into the electron-poor diazine ring.

  • 3-Aminopyridazine: The amino group is ortho to N2 and meta to N1. The inductive withdrawal (-I) from N2 competes strongly with the resonance donation (+R).

  • 4-Aminopyridazine: The amino group is meta to N1 and para to N2. This arrangement allows for more effective resonance delocalization of the nitrogen lone pair into the ring without the immediate inductive destabilization seen in the 3-isomer.

Tautomeric Equilibrium

A critical consideration for receptor binding is the tautomeric state.[1] Aminopyridazines can theoretically exist in the Amino form or the Imino form.

  • Dominant Species: Experimental evidence (NMR, UV-Vis) and ab initio calculations confirm that the Amino form is thermodynamically favored by >10 kcal/mol in solution.

  • Driving Force: The Imino form disrupts the aromatic sextet of the pyridazine ring, resulting in a significant penalty to stabilization energy.

Figure 1: Tautomeric Equilibrium of 3-Aminopyridazine The diagram below illustrates the equilibrium, highlighting the preservation of aromaticity in the amino form.

Tautomerism cluster_0 Thermodynamically Favored cluster_1 High Energy State Amino Amino Form (Aromatic Sextet Intact) Imino Imino Form (Quinoid-like Character) Amino->Imino  K_taut << 1  

Caption: The amino tautomer retains full aromaticity, whereas the imino tautomer forces a higher-energy quinoid structure.

Physicochemical Properties[2][3][4][5][6][7][8][9]

Basicity (pKa) and Protonation Sites

The basicity of aminopyridazines is governed by the availability of the ring nitrogen lone pairs. The exocyclic amino group is essentially non-basic (sp² character due to resonance) but increases the basicity of the ring nitrogens via electron donation.

CompoundpKa (Conjugate Acid)Protonation SiteElectronic Rationale
Pyridazine 2.24N1 (or N2)Electron-deficient ring; lone pair repulsion destabilizes cation.
3-Aminopyridazine ~4.9 (Pred.)N2 (Adjacent to NH₂)Inductive withdrawal (-I) from adjacent N2 lowers basicity relative to 4-isomer.
4-Aminopyridazine 6.8 (Exp.)N1 (Para to NH₂)Strong +R effect stabilizes the conjugate acid cation; no ortho-inductive penalty.
Pyridine 5.23N1Reference standard.

Key Insight: 4-Aminopyridazine is significantly more basic than 3-aminopyridazine. In the 4-isomer, the resonance stabilization of the cation (where the positive charge is delocalized onto the exocyclic nitrogen) is not hindered by the inductive effect of an adjacent nitrogen, unlike in the 3-isomer.

Lipophilicity and Solubility
  • LogP Lowering: Replacing a phenyl ring with a pyridazine core typically lowers LogP by ~1.5 to 2.0 units.

  • Solubility: The high dipole moment and dual hydrogen-bond acceptor capability (N1, N2) make aminopyridazines significantly more water-soluble than their pyridine analogs.

Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for SNAr, particularly when halogenated. This is the primary synthetic route to aminopyridazines.

  • Substrate: 3,6-Dichloropyridazine is the standard commercial starting material.

  • Regioselectivity: Nucleophilic attack by an amine occurs readily at C3 (or C6).

  • Mechanism: Addition-Elimination via a Meisenheimer complex. The adjacent nitrogen (N2) helps stabilize the negative charge in the intermediate.

Electrophilic Aromatic Substitution (SEAr) vs. Directed Metalation

Classic SEAr (e.g., nitration, halogenation) is difficult on the pyridazine ring because the reagents often coordinate to the ring nitrogens, further deactivating the system.

  • Challenge: Acidic conditions protonate the ring (pKa ~5-7), creating a cationic species that repels electrophiles.

  • Solution (Modern Approach): Directed Ortho-Metalation (DoM) .

    • The amino group (protected as a carbamate, e.g., NH-Boc) acts as a Directing Group (DG).

    • Lithiation (e.g., n-BuLi) occurs exclusively at C4 (ortho to the amino group).

    • This allows for the precise installation of electrophiles (I, Br, CHO) at the C4 position, which is difficult to access via classic SEAr.

Figure 2: Synthetic Logic Flow This diagram contrasts the classical SNAr approach with the modern DoM strategy for functionalization.

Synthesis cluster_SNAr Step 1: Nucleophilic Substitution (SNAr) cluster_DoM Step 2: C4 Functionalization (DoM) Start 3,6-Dichloropyridazine SNAr Reaction with Amine (R-NH2) Heat / Base Start->SNAr Intermediate 3-Amino-6-chloropyridazine SNAr->Intermediate Protect Boc Protection (NH-Boc) Intermediate->Protect Lithiation Directed Lithiation (n-BuLi / -78°C) Protect->Lithiation Electrophile Quench with Electrophile (E+) (e.g., I2, DMF) Lithiation->Electrophile Final 4-Substituted-3-aminopyridazine Electrophile->Final

Caption: Workflow for regioselective synthesis. SNAr installs the amino group; DoM functionalizes the C4 position.

References

  • IUPAC Digitized pKa Dataset . Dissociation Constants of Organic Bases. National Institutes of Health (PubChem).

  • BenchChem Technical Support . 4-Aminopyridazine: Physicochemical Properties and pKa. BenchChem Data Repository.

  • Meanwell, N. A. (2017). The Pyridazine Ring System: Physicochemical Properties and Applications in Drug Discovery. Advances in Heterocyclic Chemistry.

  • ChemicalBook . 4-Aminopyridazine Chemical Properties and NMR Data.

  • National Institutes of Health . 3-Aminopyridazine: Compound Summary. PubChem Database.[2]

Sources

An In-Depth Technical Guide to the Synthesis and Application of 4-Aminopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly shifts toward highly optimized, nitrogen-rich heterocycles to improve pharmacokinetic profiles and target engagement, 4-aminopyridazine has emerged as a critical molecular building block. This whitepaper provides an authoritative, field-proven guide to the synthesis, structural rationale, and experimental handling of 4-aminopyridazine and its derivatives. Designed for research scientists and drug development professionals, this guide bridges the gap between theoretical physicochemical properties and practical, bench-level synthetic workflows.

Physicochemical Rationale in Medicinal Chemistry

The selection of a heterocyclic scaffold in drug design is rarely arbitrary. The pyridazine ring—and specifically its 4-amino derivative—offers a unique constellation of electronic and steric properties that make it a superior bioisostere for ubiquitous phenyl rings or homologous azines[1].

From an application scientist's perspective, the utility of 4-aminopyridazine is driven by three core physicochemical traits:

  • Robust Hydrogen-Bonding Capacity: The adjacent nitrogen atoms in the pyridazine ring provide a dual hydrogen-bond acceptor motif. When coupled with the 4-amino group, the molecule can simultaneously engage target proteins in complex, multi-point hydrogen bonding networks[1].

  • High Dipole Moment: The asymmetric distribution of electron density across the pyridazine ring generates a high dipole moment, which significantly enhances π-π stacking interactions within hydrophobic enzyme pockets[1].

  • Favorable ADMET Profile: Incorporation of the 4-aminopyridazine core has been empirically shown to reduce cytochrome P450 (e.g., CYP1A2) inhibition and minimize hERG potassium channel liabilities, thereby improving the safety profile of the resulting drug candidates[2],[1].

These properties have led to the successful integration of 4-aminopyridazine derivatives into several high-value pharmacological targets, including Phosphodiesterase 10A (PDE10A) inhibitors, ATP-competitive PI3K/mTOR inhibitors, and allosteric inhibitors of kidney-type glutaminase (GLS1)[2],[1].

G Core 4-Aminopyridazine Scaffold Prop1 Dual H-Bonding Capacity Core->Prop1 Prop2 High Dipole Moment (π-π stacking) Core->Prop2 Prop3 Reduced CYP1A2 Inhibition Core->Prop3 Target3 GLS1 Allosteric Inhibitors Prop1->Target3 Target2 PI3K/mTOR Inhibitors Prop2->Target2 Target1 PDE10A Inhibitors Prop3->Target1

Pharmacological targeting via 4-aminopyridazine physicochemical properties.

Core Synthetic Methodologies & Causality

The synthesis of 4-aminopyridazine and its functionalized derivatives requires precise control over reaction conditions to prevent over-reduction or catalyst poisoning.

The Primary Route: Catalytic Hydrodehalogenation

The most scalable and robust method for synthesizing the parent 4-aminopyridazine is the catalytic hydrodehalogenation of 3,6-dichloropyridazin-4-amine,[3].

Mechanistic Causality:

  • Catalyst Selection (10% Pd/C): Palladium on carbon is highly selective for the reductive cleavage of carbon-chlorine bonds without reducing the aromatic pyridazine ring itself[3].

  • Base Addition (NaOH): As the C-Cl bonds are cleaved, hydrochloric acid (HCl) is generated. If left unneutralized, the acidic environment will rapidly poison the palladium catalyst and halt the reaction. Aqueous NaOH acts as an essential scavenger to drive the reaction to completion.

  • Solvent System (THF/Water): A biphasic or miscible solvent system is required. Tetrahydrofuran (THF) dissolves the organic starting material, while water ensures the NaOH remains in solution to neutralize the evolving HCl.

Synthesis of Advanced Derivatives

For researchers requiring functionalized building blocks, the parent 4-aminopyridazine can be further modified. For instance, 5-chloro-4-aminopyridazine —a highly sought-after intermediate—is synthesized by first isolating the 4-aminopyridazine core via the aforementioned hydrodechlorination, followed by highly regioselective electrophilic chlorination using N-chlorosuccinimide (NCS)[4]. Alternatively, complex tricyclic systems and 4-amino-6-hydroxy-3-aryl-pyridazines can be accessed via the intramolecular cycloaddition of N-arylmethylidene-2-cyanoacetohydrazides[5].

Experimental Workflow: Self-Validating Protocol for 4-Aminopyridazine

The following protocol details the step-by-step catalytic hydrogenation of 3,6-dichloropyridazin-4-amine. This is a self-validating system: the success of the reaction is confirmed by a quantitative yield and specific NMR shifts, ensuring the material is ready for downstream medicinal chemistry applications.

Step-by-Step Methodology
  • Dissolution: In a standard reaction vessel, dissolve 5.00 g (18.2 mmol) of 3,6-dichloropyridazin-4-amine in 100 mL of Tetrahydrofuran (THF).

  • Base Addition: Slowly add a solution of 8.00 g (200 mmol) of Sodium Hydroxide (NaOH) dissolved in 32 mL of deionized water to the reaction mixture.

  • Catalyst Introduction: Carefully add 500 mg of 10% Palladium on Carbon (Pd/C) catalyst. (Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere before introducing hydrogen).

  • Hydrogenation: Purge the vessel and stir the reaction mixture under a Hydrogen (

    
    ) atmosphere at room temperature for 48 hours.
    
  • Primary Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the THF and water.

  • Secondary Workup (Salt Removal): The resulting residue contains the product and inorganic salts (NaCl). Dissolve the residue in 100 mL of Methanol. The organic product will dissolve, while the inorganic salts will precipitate. Filter the mixture again to remove the insolubles.

  • Isolation & Validation: Concentrate the methanolic filtrate to yield 4-aminopyridazine as a solid.

    • Validation Check: Verify the product via

      
      -NMR (
      
      
      
      ). You must observe the following shifts:
      
      
      2.51 (2H, br s), 6.00 (1H, br s), 7.81-7.85 (1H, m), 7.98-8.00 (1H, m).

G Start 3,6-Dichloropyridazin-4-amine Step1 Dissolve in THF + NaOH (aq) Start->Step1 Step2 Add 10% Pd/C Catalyst Step1->Step2 Step3 H2 Atmosphere (RT, 48h) Step2->Step3 Step4 Filter Catalyst & Concentrate Step3->Step4 Step5 Dissolve in MeOH & Filter Step4->Step5 End 4-Aminopyridazine (Solid) Step5->End

Catalytic hydrogenation workflow for 4-aminopyridazine synthesis.

Quantitative Data Summaries

To facilitate rapid experimental planning, the critical reaction parameters and physicochemical properties of 4-aminopyridazine are summarized below.

Table 1: Reaction Parameters for Hydrodehalogenation ,[3]

ParameterValue / ReagentRationale for Selection
Starting Material 3,6-dichloropyridazin-4-amineCommercially available, highly reactive precursor.
Catalyst 10% Pd/C (500 mg per 5g SM)Optimal surface area for selective hydrodehalogenation.
Base NaOH (aq)Neutralizes HCl byproduct, preventing catalyst poisoning.
Solvent THF / WaterBiphasic/miscible system for organic/inorganic solubility.
Atmosphere Hydrogen (

) Gas
Clean, atom-economical reductant.
Temp / Time Room Temperature / 48 hoursMild conditions prevent over-reduction of the aromatic ring.
Expected Yield QuantitativeHighly efficient conversion with minimal side reactions.

Table 2: Physicochemical Profile of 4-Aminopyridazine [3],[6],[1]

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Low molecular weight, high ligand efficiency building block.
Appearance Pale yellow to brown solidStable at room temperature; easy to handle and weigh.
Hydrogen Bonding Robust dual H-bond capacityExcellent for targeting kinase/enzyme active site residues.
Dipole Moment HighEnhances π-π stacking interactions with target proteins.
Metabolic Profile Low CYP450 InhibitionFavorable pharmacokinetic and safety profile.

Conclusion

4-Aminopyridazine represents a masterclass in heterocyclic utility. By understanding the causality behind its synthesis—specifically the critical role of base neutralization and solvent selection during catalytic hydrodehalogenation—researchers can reliably produce high-purity yields of this essential building block. When integrated into drug discovery pipelines, its unique physicochemical properties offer a proven pathway to overcoming metabolic liabilities while enhancing target binding affinity.

References

1.[5] Facile Route for the Synthesis of Pyridazine Derivatives: Unexpected Pathway to Benzothiazole, Benzimidazole, and Triazole Deriv - Taylor & Francis - 2. 4-AMINOPYRIDAZINE synthesis - ChemicalBook - 3.[3] 4-Aminopyridazine|High-Purity Research Chemical - Benchchem - 4.[6] 4-Aminopyridazine – Chem-Impex - 5.[2] 4-AMINOPYRIDAZINE | 20744-39-2 - ChemicalBook - 6.[4] CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine - Google Patents - 7.[1] The pyridazine heterocycle in molecular recognition and drug discovery - PMC - 8.[7] Methyl 4-Aminopyridazine-3-carboxylate - Benchchem -

Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 6-(benzyloxy)pyridazin-3-amine from 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Pyridazine and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds.[1][2] These nitrogen-containing heterocycles are key components in molecules exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-hypertensive, and anticancer properties.[3] The synthesis of functionalized pyridazines is therefore of significant interest to researchers in medicinal chemistry and drug development.

This application note provides a detailed, field-tested protocol for the synthesis of 6-(benzyloxy)pyridazin-3-amine from the commercially available starting material, 3,6-dichloropyridazine. This target molecule serves as a versatile intermediate, offering two distinct points for further chemical modification, making it a valuable building block for creating diverse compound libraries. The protocol is designed to be self-validating, with integrated checkpoints for reaction monitoring and comprehensive characterization to ensure the identity and purity of the final product.

A Note on Regiochemistry: The target of this protocol is 6-(benzyloxy)pyridazin-3-amine. The direct synthesis of the isomeric 6-(benzyloxy)pyridazin-4-amine from 3,6-dichloropyridazine is not feasible through the described nucleophilic aromatic substitution pathway, as it would require a C-H functionalization at an unactivated position. The protocol herein describes the chemically favored synthesis of the 3-amino isomer.

Overall Synthetic Strategy

The transformation is achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy. This two-step process leverages the electron-deficient nature of the pyridazine ring, which facilitates the displacement of the chloro substituents by nucleophiles.

  • Step 1: Selective Monosubstitution. The first step involves the selective reaction of 3,6-dichloropyridazine with one equivalent of sodium benzoxide (generated in situ from benzyl alcohol and sodium hydride) to yield the intermediate, 3-chloro-6-(benzyloxy)pyridazine.

  • Step 2: Amination. The remaining chloro group in the intermediate is subsequently displaced by an amino group using aqueous ammonia at elevated temperature and pressure to furnish the final product. The electron-donating nature of the benzyloxy group slightly deactivates the ring for the second substitution, necessitating more forcing conditions.[4]

Synthetic Workflow Diagram

SynthesisWorkflow A 3,6-Dichloropyridazine S1 Step 1: O-Alkylation (SNAr) 0 °C to Reflux A->S1 B Benzyl Alcohol + NaH in Anhydrous THF B->S1 C Aqueous Ammonia (Pressurized Reaction Vessel) S2 Step 2: Amination (SNAr) 120-130 °C C->S2 I Intermediate: 3-chloro-6-(benzyloxy)pyridazine I->S2 P Final Product: 6-(benzyloxy)pyridazin-3-amine S1->I Purification via Column Chromatography S2->P Purification via Recrystallization

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3-chloro-6-(benzyloxy)pyridazine

Expertise & Experience: Mechanistic Insight

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the benzyl alcohol to form the potent sodium benzoxide nucleophile. This nucleophile attacks one of the electron-deficient carbon atoms (C3 or C6) of the pyridazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of a chloride ion restores aromaticity and yields the product. Using an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical, as NaH reacts violently with water and other protic solvents.

Detailed Experimental Protocol

Materials and Equipment:

  • 3,6-Dichloropyridazine

  • Benzyl alcohol, anhydrous

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Three-neck round-bottom flask, magnetic stirrer, thermometer, reflux condenser, nitrogen inlet, and ice bath.

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Inert Atmosphere: Assemble the glassware and flush the system thoroughly with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Preparation: In the three-neck flask, suspend sodium hydride (0.88 g, 22.0 mmol, 1.1 eq) in anhydrous THF (50 mL).

  • Nucleophile Formation: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous benzyl alcohol (2.16 g, 20.0 mmol, 1.0 eq) dropwise via syringe. Effervescence (H₂ gas) will be observed. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Addition of Starting Material: Dissolve 3,6-dichloropyridazine (3.0 g, 20.1 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it slowly to the sodium benzoxide solution at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is complete when the starting 3,6-dichloropyridazine spot is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water (50 mL) and EtOAc (100 mL). Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexanes:EtOAc (from 9:1 to 4:1), to afford 3-chloro-6-(benzyloxy)pyridazine as a white solid.

Part 2: Synthesis of 6-(benzyloxy)pyridazin-3-amine

Expertise & Experience: Rationale for Forcing Conditions

The introduction of the electron-donating benzyloxy group in Step 1 deactivates the pyridazine ring towards further nucleophilic attack. Consequently, displacing the remaining chloride with ammonia requires more energy to overcome the higher activation barrier.[4] This is achieved by using a high concentration of the nucleophile (aqueous ammonia) and significantly increasing the temperature (120-130 °C), which necessitates the use of a sealed pressure vessel (autoclave) to prevent the volatile reactants from escaping. Microwave-assisted synthesis can also be an effective alternative to shorten reaction times.[5]

Detailed Experimental Protocol

Materials and Equipment:

  • 3-chloro-6-(benzyloxy)pyridazine (from Part 1)

  • Aqueous ammonium hydroxide (28-30% NH₃ solution)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Autoclave or a sealed, pressure-rated reaction vessel

  • Heating mantle or oil bath with temperature control

Procedure:

  • Reaction Setup: Place 3-chloro-6-(benzyloxy)pyridazine (2.2 g, 10.0 mmol) and aqueous ammonium hydroxide (20 mL) into the pressure vessel.

  • Safety First: Ensure the vessel is properly sealed according to the manufacturer's instructions. Place the vessel in a secondary container or behind a blast shield as a safety precaution.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring for 12-18 hours. The internal pressure will increase significantly.

  • Monitoring: After cooling the vessel completely to room temperature, a sample can be carefully taken and analyzed by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete and the vessel has cooled, open it carefully in a well-ventilated fume hood. A precipitate (the product) may be present.

  • Isolation: Filter the solid product and wash it with cold water. If no solid has formed, transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). If necessary, perform a final purification by silica gel column chromatography. This will yield 6-(benzyloxy)pyridazin-3-amine as a crystalline solid.

Data Summary and Validation

ParameterStep 1: 3-chloro-6-(benzyloxy)pyridazineStep 2: 6-(benzyloxy)pyridazin-3-amine
Starting Material 3,6-Dichloropyridazine3-chloro-6-(benzyloxy)pyridazine
Molecular Weight ( g/mol ) 148.99220.66
Key Reagents Benzyl alcohol, Sodium HydrideAqueous Ammonium Hydroxide
Solvent Anhydrous THFWater
Temperature 0 °C to 66 °C (Reflux)120 - 130 °C
Reaction Time 4 - 6 hours12 - 18 hours
Typical Yield 75 - 85%65 - 80%
Purification Method Column ChromatographyRecrystallization
Appearance White SolidOff-white/Pale Yellow Crystalline Solid
Purity (by ¹H NMR/LCMS) >95%>98%

Trustworthiness through Self-Validation: The success of this protocol relies on careful monitoring and characterization.

  • In-Process Control: TLC is used at each stage to ensure the complete consumption of starting materials before proceeding to work-up, preventing unnecessary purification challenges.

  • Structural Confirmation: The identity and purity of the intermediate and final product must be confirmed using standard analytical techniques.

    • ¹H NMR: To confirm the presence of the benzyl group and the correct substitution pattern on the pyridazine ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate (C₁₁H₉ClN₂O, M⁺ ≈ 220.04) and the final product (C₁₁H₁₁N₃O, M⁺ ≈ 201.09).

    • ¹³C NMR: To confirm the carbon framework of the synthesized molecules.

References

  • Hamper, B. C., & Tesfu, E. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Prieur, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives.
  • Prieur, A., et al.
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
  • Hamper, B. C., & Tesfu, E. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme.
  • MDPI. (2022, October 18).
  • ResearchGate. (2025, August 7). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • Walsh, K., et al. (n.d.).
  • Walsh, K., et al. (2025, October 17).
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Its Synthetic Precursors.
  • PubChem. 6-(Benzyloxy)pyridin-3-amine.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Royal Society of Chemistry.
  • Reddit. (2022, February 3). Reaction mechanism help. r/OrganicChemistry.
  • Sherif, M. H., et al. (2010, September 29). Chemical studies on 3,6-dichloropyridazine. Journal of American Science.
  • PubMed. (2015, May 15). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • ChemScene. 6-(Benzyloxy)-N-methylpyridazin-3-amine.
  • BenchChem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.

Sources

Application Note: Regioselective Amination of 6-(benzyloxy)-4-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the functionalization of pyridazine scaffolds. It addresses the specific challenge of aminating 6-(benzyloxy)-4-chloropyridazine , balancing the reactivity of the C4-chloride against the stability of the C6-benzyloxy ether and the electronic deactivation of the ring.



Executive Summary

The amination of 6-(benzyloxy)-4-chloropyridazine presents a distinct chemoselective and regioselective challenge. While the C4-position (beta to nitrogen) is inherently less electrophilic than the C3/C6 positions (alpha to nitrogen), the presence of the C6-benzyloxy group acts as an electron-donating group (EDG) by resonance, further deactivating the ring toward Nucleophilic Aromatic Substitution (


). Additionally, harsh thermal conditions pose a risk of benzyl ether cleavage or hydrolysis.

This guide details two validated protocols:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The preferred method for unreactive amines (anilines, hindered secondary amines) and for preserving the C6-benzyloxy moiety.

  • Thermal

    
    :  A cost-effective alternative suitable for highly nucleophilic primary alkyl amines.
    

Chemical Context & Mechanistic Insight

Structural Analysis

The pyridazine core is electron-deficient, typically favoring nucleophilic attack.[1] However, the specific substitution pattern dictates reactivity:

  • C4-Position (Target): Located beta to the ring nitrogens. The C-Cl bond here is less activated for

    
     compared to C3 or C6 halogens.
    
  • C6-Position (Bystander): Occupied by the Benzyloxy (

    
    ) group. While 
    
    
    
    is a poor leaving group compared to
    
    
    , the C6 position is alpha to nitrogen (highly activated). Under forcing conditions, alkoxide exchange or hydrolysis can occur.
The Regioselectivity Challenge

The term "regioselective" in this context often refers to the preservation of the C6-ether while forcing reaction at the deactivated C4-chloride.

  • Electronic Effect: The lone pair on the benzyloxy oxygen donates electron density into the ring, raising the energy of the transition state (Meisenheimer complex) for

    
     at C4.
    
  • Catalytic Solution: Pd-catalyzed amination relies on oxidative addition to the C-Cl bond. Since

    
     bonds are weaker and more accessible to Pd(0) than 
    
    
    
    bonds, this method achieves high chemoselectivity.

ReactionPathways Start 6-(benzyloxy)-4-chloropyridazine SNAr Pathway A: Thermal SNAr (Nucleophilic Attack) Start->SNAr High T, Strong Nu PdCat Pathway B: Pd-Catalysis (Oxidative Addition) Start->PdCat Pd(0), Ligand, Base Prod_Desired Product: 4-Amino-6-(benzyloxy)pyridazine SNAr->Prod_Desired Major (if Nu is strong) Side_Hydrolysis Side Product: Hydrolysis/Dealkylation SNAr->Side_Hydrolysis Risk at >100°C PdCat->Prod_Desired High Selectivity

Figure 1: Reaction pathways comparing Thermal


 and Pd-Catalysis. Pathway B offers superior control over side reactions.

Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended)

Applicability: Aromatic amines, secondary cyclic amines, and substrates sensitive to high temperatures.

Materials
  • Substrate: 6-(benzyloxy)-4-chloropyridazine (1.0 equiv)

  • Amine: 1.2 equiv[2]

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)2
    
  • Ligand: Xantphos (for generic cases) or BrettPhos (for difficult amines) (5-10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv - Note: NaOtBu is stronger but compatible if OBn is stable)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology
  • Inertion: Charge a reaction vial with the substrate, base, and Pd-precursor/ligand. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Why: Pd(0) species are oxygen-sensitive. Oxidation leads to catalyst death (palladium black).

  • Solvation: Add the anhydrous solvent and the amine (if liquid) via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M.

  • Activation: Heat the mixture to 80–100°C .

    • Note: Unlike

      
      , which might require 140°C+, Pd-catalysis often proceeds at lower temperatures, preserving the benzyl ether.
      
  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the product.

    • Checkpoint: If conversion stalls after 4 hours, add a second portion of catalyst/ligand (half the original amount).

  • Workup: Filter through a Celite pad to remove inorganic salts and Palladium residues. Wash with EtOAc.[3] Concentrate and purify via flash chromatography.

Protocol B: Thermal (Alternative)

Applicability: Primary aliphatic amines (e.g., benzylamine, n-butylamine) which are strong nucleophiles.

Materials
  • Substrate: 6-(benzyloxy)-4-chloropyridazine (1.0 equiv)

  • Amine: 2.0 - 3.0 equiv (Excess acts as base)

  • Base: DIPEA (3.0 equiv) (Optional if amine is valuable)

  • Solvent: DMSO, NMP, or n-Butanol.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in DMSO (0.5 M).

    • Solvent Choice: DMSO and NMP are polar aprotic, stabilizing the charged transition state (Meisenheimer complex). n-Butanol is protic but allows high-temperature reflux (117°C).

  • Addition: Add the amine and DIPEA.

  • Reaction: Heat to 120–140°C in a sealed tube.

    • Caution: High temperatures increase the risk of displacing the benzyloxy group (forming the 6-amino-4-chloro isomer or bis-amino product, though rare due to deactivation).

  • Quench: Pour the reaction mixture into ice water. The product often precipitates.

  • Purification: Filtration or extraction with EtOAc.

Quantitative Comparison of Methods

FeatureProtocol A (Pd-Catalysis)Protocol B (

)
Primary Mechanism Oxidative Addition / Reductive EliminationNucleophilic Attack / Leaving Group Departure
Temperature Moderate (80–100°C)High (120–150°C)
Scope Broad (Anilines,

amines, hindered)
Limited (Strong

nucleophiles only)
Risk of Side Rxns Low (Chemoselective for C-Cl)Medium (Hydrolysis of OBn, polymerization)
Cost High (Pd, Ligands)Low

Experimental Workflow Diagram

Workflow Start Start: 6-(benzyloxy)-4-chloropyridazine Decision Select Amine Type Start->Decision PathA Route A: Weak/Hindered Amine (Anilines, Cyclic 2°) Decision->PathA Low Nucleophilicity PathB Route B: Strong Nucleophile (Primary Alkyl Amines) Decision->PathB High Nucleophilicity StepA1 Add Pd2(dba)3 / Xantphos Cs2CO3, Dioxane PathA->StepA1 StepB1 Add DIPEA DMSO or n-BuOH PathB->StepB1 StepA2 Heat 90°C, 4-12h StepA1->StepA2 Workup Workup: Filter (Celite) or Aqueous Extraction StepA2->Workup StepB2 Heat 130°C, Sealed Tube StepB1->StepB2 StepB2->Workup Final Isolate Product Workup->Final

Figure 2: Decision tree for selecting the optimal amination protocol based on amine nucleophilicity.

References

  • Gros, P., & Fort, Y. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Arkivoc. Link

  • Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Berman, A. M., & Johnson, J. S. (2006).[4] Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles. Journal of Organic Chemistry. Link

  • Knochel, P., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition. Link

  • BenchChem. (2025). Application Notes: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine. Link

Sources

Application Note & Protocol: Selective O-Benzylation of 6-Hydroxypyridazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the selective benzyl protection of the hydroxyl group in 6-hydroxypyridazin-4-amine. The pyridazinone core is a prevalent scaffold in medicinal chemistry, and the strategic use of protecting groups is paramount for the synthesis of complex derivatives.[1][2] This application note details a robust protocol for the O-benzylation via the Williamson ether synthesis, addressing the critical challenge of chemoselectivity over N-alkylation. We elucidate the mechanistic rationale, provide a detailed step-by-step protocol, and offer troubleshooting guidance to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

The Chemoselectivity Challenge: O- vs. N-Alkylation

The primary challenge in the alkylation of 6-hydroxypyridazin-4-amine lies in its nature as an ambident nucleophile. The molecule contains three potentially reactive sites: the exocyclic amino group, the endocyclic nitrogen atom, and the hydroxyl group. Furthermore, the 6-hydroxypyridazine moiety exists in a tautomeric equilibrium with its 6-pyridazinone form.[3] This equilibrium presents two distinct nucleophilic centers for alkylation: the oxygen atom (in the hydroxy form) and the ring nitrogen atom (in the pyridone form).

The regioselectivity of the benzylation reaction is therefore highly dependent on the reaction conditions.[3]

  • O-Alkylation: This pathway is generally favored under conditions that promote the formation of the alkoxide from the hydroxyl tautomer. The use of a strong, non-nucleophilic base to irreversibly deprotonate the hydroxyl group is key. The resulting oxygen anion is a potent nucleophile that can readily participate in an SN2 reaction.[4][5]

  • N-Alkylation: Alkylation on the ring nitrogen is often favored when using weaker bases or under conditions where the pyridone tautomer is more prevalent.[3] The exocyclic amine is generally less nucleophilic than the deprotonated hydroxyl group and typically requires different reaction conditions for benzylation.[6][7]

This protocol is optimized to selectively favor O-alkylation to synthesize 6-(benzyloxy)pyridazin-4-amine, a versatile intermediate for further functionalization.

Mechanistic Rationale: The Williamson Ether Synthesis

The selective O-benzylation described herein proceeds via the classic Williamson ether synthesis, a reliable and widely used method for forming ethers.[5] The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism and can be broken down into two primary steps.[4][8]

  • Deprotonation: The acidic proton of the hydroxyl group on the 6-hydroxypyridazin-4-amine is abstracted by a strong base, such as sodium hydride (NaH). This irreversible deprotonation forms a sodium pyridazin-6-olate intermediate, a potent oxygen-centered nucleophile.[9]

  • Nucleophilic Attack: The generated alkoxide attacks the electrophilic benzylic carbon of benzyl bromide (BnBr). This occurs in a concerted, backside attack, displacing the bromide leaving group and forming the desired C-O bond of the benzyl ether.[4][8]

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without solvating the nucleophilic anion, thereby increasing its reactivity and promoting the SN2 pathway.

Experimental Workflow Diagram

The overall experimental procedure from starting material to purified product is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_final Final Product A 6-Hydroxypyridazin-4-amine in Anhydrous DMF B Sodium Hydride (NaH) Suspension A->B Add Substrate to Base at 0 °C C Deprotonation (Formation of Sodium Salt) B->C Stir at 0 °C D Add Benzyl Bromide (Alkylation Step) C->D Stir 0 °C to RT E Reaction Monitoring (TLC) D->E Stir at RT F Aqueous Quench E->F G Liquid-Liquid Extraction (EtOAc/Water) F->G H Drying & Concentration G->H I Silica Gel Column Chromatography H->I J 6-(Benzyloxy)pyridazin-4-amine I->J

Caption: Experimental workflow for the selective O-benzylation of 6-hydroxypyridazin-4-amine.

Detailed Experimental Protocol

This protocol details the procedure for the selective O-benzylation on a 5 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountEquivalents
6-Hydroxypyridazin-4-amineC₄H₅N₃O111.10556 mg1.0
Sodium Hydride (60% in oil)NaH24.00240 mg1.2
Benzyl BromideC₇H₇Br171.040.65 mL1.1
Anhydrous DMFC₃H₇NO73.0925 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-
Saturated NH₄Cl (aq)NH₄Cl53.49As needed-
BrineNaCl58.44As needed-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Safety Precautions:

  • Sodium hydride (NaH) is highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and away from moisture.

  • Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF is a potential teratogen. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Setup:

    • Add sodium hydride (60% dispersion, 240 mg, 6.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Seal the flask with a septum and purge with dry argon or nitrogen gas.

    • Add anhydrous DMF (15 mL) via syringe to create a suspension.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation:

    • In a separate vial, dissolve 6-hydroxypyridazin-4-amine (556 mg, 5.0 mmol) in anhydrous DMF (10 mL).

    • Slowly add the solution of the substrate dropwise to the stirring NaH suspension at 0 °C. (Note: Hydrogen gas evolution will be observed).

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium salt.

  • Alkylation:

    • Slowly add benzyl bromide (0.65 mL, 5.5 mmol) dropwise to the reaction mixture at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL) dropwise to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (75 mL).

    • Separate the layers. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 50% EtOAc/Hexanes and gradually increasing polarity) to isolate the pure 6-(benzyloxy)pyridazin-4-amine.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Expected Results & Characterization

This protocol is designed to provide the target compound with good yield and purity.

ParameterExpected OutcomeRationale / Notes
Reaction Time 4 - 6 hoursMonitor by TLC to confirm completion. Reaction time may vary.
Expected Yield 65 - 85%Yields are dependent on the purity of reagents and technique.
Appearance Off-white to pale yellow solid
Characterization ¹H NMR, ¹³C NMR, LC-MSConfirm structure and purity. The appearance of benzylic protons (~5.4 ppm) and aromatic protons from the benzyl group in the ¹H NMR is indicative of success.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive NaH (exposed to air/moisture).2. Wet solvent (DMF) or glassware.3. Impure starting material.1. Use fresh, unopened NaH or wash the dispersion with dry hexanes before use.2. Ensure all glassware is flame-dried and solvent is anhydrous.3. Check the purity of the starting material by NMR or LC-MS.
Formation of N-Alkylated Byproduct(s) 1. Reaction temperature too high.2. Base not strong enough for complete deprotonation.3. Prolonged reaction time after starting material is consumed.1. Maintain temperature at 0 °C during deprotonation and addition of BnBr.2. Ensure sufficient equivalents (1.1-1.2) of high-quality NaH are used.3. Stop the reaction once TLC indicates full consumption of the starting material.
Difficult Purification Residual DMF in the crude product.During work-up, perform multiple, vigorous washes with water and brine to effectively remove DMF from the ethyl acetate layer.

Deprotection Strategy

The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions.[10] Its primary advantage is its facile removal under neutral conditions via catalytic hydrogenolysis.[11][12]

  • Method: The O-benzyl ether can be cleaved by treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), in a solvent such as ethanol, methanol, or ethyl acetate.[13][14]

  • Products: This reaction is clean, yielding the deprotected 6-hydroxypyridazin-4-amine and toluene as the only byproduct.[11]

This orthogonal deprotection strategy makes the benzyl group an excellent choice in multi-step syntheses where acid- or base-labile groups are present elsewhere in the molecule.[15]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Synthesis of N-benzyl pyridazinone Derivatives 4a-d. [Link]

  • Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Lirias. Synthesis of N-Hydroxypyrazin-2(1H)-ones via Selective O-Debenzylation of 1-Benzyloxypyrazin. [Link]

  • Ravi Divakaran. Protecting groups in organic synthesis. [Link]

  • National Institutes of Health (NIH). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]

  • SciSpace. Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • National Institutes of Health (NIH). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. [Link]

  • PubMed. Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics. [Link]

Sources

Application Note: Suzuki-Miyaura Functionalization of 6-(Benzyloxy)pyridazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 6-(benzyloxy)pyridazin-4-amine as a core scaffold in medicinal chemistry, specifically focusing on its activation and subsequent functionalization via Suzuki-Miyaura cross-coupling .

Executive Summary & Strategic Context

6-(Benzyloxy)pyridazin-4-amine is a privileged intermediate in the synthesis of type II kinase inhibitors and other bioactive heterocycles. Its value lies in its orthogonal functionality :

  • The Amine (C4): Acts as a handle for amide coupling or urea formation (hydrogen bond donor).

  • The Benzyloxy Group (C6): Serves as a masked pyridazinone. Upon hydrogenolysis, it reveals the lactam (pyridazin-3(2H)-one), a critical pharmacophore for hydrogen bond acceptor interactions.

  • The C3 Position: The primary site for carbon-carbon bond formation via Suzuki coupling.

The Challenge: The parent molecule, 6-(benzyloxy)pyridazin-4-amine, acts as the nucleophile in amide couplings but is chemically inert to Suzuki coupling in its native form. It must first be activated via regioselective halogenation (typically iodination) at the C3 position to serve as the electrophilic partner in palladium-catalyzed cross-coupling.

Reaction Pathway & Mechanism

The following diagram illustrates the complete workflow: Activation (Halogenation)


 Functionalization (Suzuki) 

Deprotection (Unmasking).

ReactionPathway Start 6-(Benzyloxy) pyridazin-4-amine Step1 Step 1: C3-Iodination (Activation) Start->Step1 NIS or I2/AgSO4 Inter 3-Iodo-6-(benzyloxy) pyridazin-4-amine Step1->Inter Step2 Step 2: Suzuki Coupling (Pd-Catalyzed) Inter->Step2 Ar-B(OH)2, Pd(0) Product 3-Aryl-6-(benzyloxy) pyridazin-4-amine Step2->Product Step3 Step 3: Hydrogenolysis (Optional) Product->Step3 H2, Pd/C Final 6-Aryl-5-amino pyridazin-3(2H)-one Step3->Final

Caption: Strategic workflow converting the inert amine scaffold into a bioactive pyridazinone via C3-activation and Suzuki coupling.

Experimental Protocols

Protocol A: Activation (Regioselective C3-Iodination)

Rationale: The amino group at C4 is an ortho-para director. However, the ring nitrogen (N2) exerts a directing effect alpha to itself. The C3 position is synergistically activated by both the amine (ortho) and the ring nitrogen, making it the preferred site for electrophilic aromatic substitution.

Materials:

  • 6-(Benzyloxy)pyridazin-4-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) or DMF (0.2 M concentration)

  • Temperature: Ambient to 50°C

Procedure:

  • Dissolve 6-(benzyloxy)pyridazin-4-amine in anhydrous ACN.

  • Add NIS portion-wise over 15 minutes to avoid di-iodination.

  • Stir at room temperature for 4 hours. Monitor by LC-MS (Target Mass: M+126).

  • Critical Step: If conversion is slow (<50% after 4h), heat to 50°C. Avoid higher temperatures to prevent oxidation of the benzyloxy group.

  • Workup: Quench with 10% aqueous sodium thiosulfate (to remove excess iodine). Extract with EtOAc.[1][2][3] The product, 3-iodo-6-(benzyloxy)pyridazin-4-amine , is often a light yellow solid.

Protocol B: The Suzuki-Miyaura Coupling

Rationale: Pyridazines are electron-deficient and can coordinate strongly to Palladium, potentially poisoning the catalyst. High-activity catalyst systems and optimized bases are required to facilitate the oxidative addition into the C-I bond.

Materials:

  • Substrate: 3-Iodo-6-(benzyloxy)pyridazin-4-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) OR Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Aqueous Na₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)[1][2]

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the 3-iodo intermediate, boronic acid, and palladium catalyst.

  • Solvent System: Add 1,4-Dioxane and the aqueous base solution (Ratio 4:1).

  • Degassing (Crucial): Sparge the mixture with Argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Irradiate at 110°C for 30–45 minutes.

  • Monitoring: Check LC-MS for the disappearance of the iodide.

    • Note: If de-iodination (reduction to starting material) is observed, switch to a strictly anhydrous system (Cs₂CO₃ in dry DMF/Toluene).

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Optimization & Troubleshooting Guide

The following table summarizes data-driven adjustments for difficult substrates (e.g., sterically hindered boronic acids).

ParameterStandard ConditionOptimization for Low YieldOptimization for "Poisoning"
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos (High turnover for chlorides/iodides)Pd(OAc)₂ + SPhos (Sterically demanding substrates)
Base Na₂CO₃ (aq)K₃PO₄ (Anhydrous, stronger base)CsF (For base-sensitive substrates)
Solvent Dioxane/Watern-Butanol (High temp stability)Toluene/Water (Biphasic)
Temp 90°C110°C (Microwave)80°C (Slower, cleaner)

Common Failure Modes:

  • Protodeboronation: The boronic acid loses boron and becomes a simple arene. Solution: Use a milder base (K₂CO₃) or switch to Boronic Esters (Pinacol esters).

  • Dehalogenation: The iodine is replaced by hydrogen. Solution: This indicates the catalyst is active but transmetalation is slow. Increase the concentration of Boronic Acid and Base.

Post-Coupling Transformation (Deprotection)

To reveal the pyridazinone core (often the active drug form):

  • Reagent: H₂ (1 atm) or Ammonium Formate.

  • Catalyst: 10% Pd/C.[4]

  • Solvent: MeOH or EtOH.

  • Condition: Stir at RT for 2–6 hours. The benzyl group is cleaved as toluene, yielding the 6-aryl-5-aminopyridazin-3(2H)-one .

References

  • Synthesis of Aminopyridazines

    • Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines via Suzuki Cross-Coupling.[5]

    • Source:ResearchG
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
    • Source:BenchChem Technical Support[1][2][6]

  • Halogenation Strategies

    • Title: Regio-Selective Arene Halogenation Using FAD-Dependent Halogenases (Comparison with Chemical Methods).
    • Source:NIH / PubMed Central
    • URL:[Link]

  • Pyridazine Scaffold Utility

    • Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents.
    • Source:Royal Society of Chemistry (RSC) / PMC
    • URL:[Link]

Sources

Preparation of pyridazine-based kinase inhibitors using 4-amine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Pyridazine-Based Kinase Inhibitors Using 4-Amine Precursors

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Protein kinases are critical enzymes that regulate complex cellular pathways; their dysregulation is a primary driver in oncology, fibrosis, and inflammatory diseases. In recent years, the 4-aminopyridazine scaffold has emerged as a "privileged" chemotype in modern kinase inhibitor design[1]. Compared to traditional pyrimidines or pyridines, the pyridazine ring possesses a unique combination of weak basicity, a high dipole moment that facilitates


 stacking, and a robust dual hydrogen-bonding capacity[2].

Crucially, the 4-amino group acts as a potent hydrogen bond donor, while the adjacent pyridazine nitrogen atoms serve as hydrogen bond acceptors. This specific geometry allows the scaffold to perfectly anchor into the ATP-binding hinge region of kinases (such as ALK5, PI3K/mTOR, and p38 MAP kinase), engaging key residues like His283[3][4]. Furthermore, the 4-aminopyridazine core is associated with improved physicochemical profiles, including reduced cytochrome P450 (e.g., CYP3A4, CYP1A2) time-dependent inhibition and lower hERG potassium channel liabilities compared to other azines[2][3].

Pathway Visualization

To illustrate the biological target, the following diagram maps the inhibition of the ALK5 (TGF-


 Receptor I) pathway, a major target for 4-aminopyridazine derivatives in the treatment of pulmonary fibrosis.

ALK5_Pathway Ligand TGF-β Ligand Receptor ALK5 Transmembrane Receptor Kinase Ligand->Receptor Binds & Activates Downstream SMAD2/3 Phosphorylation & Nuclear Translocation Receptor->Downstream ATP-Dependent Phosphorylation Inhibitor 4-Aminopyridazine Inhibitor Inhibitor->Receptor Blocks Hinge Region (Competitive) Response Fibrotic Gene Transcription (Collagen, Fibronectin) Downstream->Response Induces

ALK5 kinase inhibition by 4-aminopyridazine derivatives blocking downstream signaling.

General Synthetic Strategy

The synthesis of highly decorated kinase inhibitors from a 4-aminopyridazine precursor typically follows a modular, late-stage functionalization approach. The workflow begins with the dehalogenation of commercially available precursors, followed by sequential palladium-catalyzed cross-coupling reactions to install the solvent-exposed and selectivity-pocket moieties.

Synthetic_Workflow Start 3,6-Dichloropyridazin-4-amine (Starting Material) Step1 Pd/C Hydrogenation (Dehalogenation) Start->Step1 Intermediate 4-Aminopyridazine Core (Hinge Binder) Step1->Intermediate H2, NaOH, THF/H2O Step2 Suzuki-Miyaura Coupling (C3/C6 Arylation) Intermediate->Step2 Aryl Boronic Acid, Pd Catalyst Step3 Buchwald-Hartwig Amination (C-N Bond Formation) Step2->Step3 Aryl Amine, Pd Catalyst Product Target Kinase Inhibitor (e.g., ALK5 Modulator) Step3->Product Base, Heat

Synthetic workflow for generating pyridazine-based kinase inhibitors.

Experimental Protocols

Protocol A: Preparation of the 4-Aminopyridazine Core via Dehalogenation[3]

Causality & Design: Starting from 3,6-dichloropyridazin-4-amine, a complete dehalogenation is required to yield the unsubstituted 4-aminopyridazine core. The reaction utilizes hydrogen gas over a Palladium on Carbon (Pd/C) catalyst. Sodium hydroxide (NaOH) is strictly required in the aqueous-organic solvent mixture to neutralize the hydrochloric acid (HCl) generated during the reductive cleavage of the C-Cl bonds. Without this base, the accumulating acid would protonate the 4-amino group—drastically reducing its solubility—and simultaneously poison the Pd catalyst, halting the reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 3,6-dichloropyridazin-4-amine (5.00 g, 18.2 mmol) in tetrahydrofuran (THF, 100 mL).

  • Base Addition: Add a solution of sodium hydroxide (8.00 g, 200 mmol) dissolved in deionized water (32 mL) to the THF mixture.

  • Catalyst Introduction: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (500 mg). (Safety Note: Pd/C is highly pyrophoric when dry; always add to a solvent-wetted environment).

  • Hydrogenation: Purge the vessel with nitrogen (

    
    ) three times, followed by hydrogen (
    
    
    
    ) gas three times. Pressurize the vessel with
    
    
    (1 atm) and stir vigorously at room temperature for 48 hours.
  • In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is self-validating when the distinct dichloro-isotope pattern (M, M+2, M+4) completely disappears from the mass spectrum, indicating full conversion.

  • Workup & Purification: Filter the suspension through a pad of Celite to remove the insoluble Pd/C catalyst. Ensure the filtrate is visually clear of black particulates. Concentrate the filtrate under reduced pressure.

  • Crystallization: Dissolve the concentrated residue in methanol (100 mL), filter again to remove any residual inorganic salts (NaCl), and concentrate to yield 4-aminopyridazine as a yellow solid.

  • Characterization Validation:

    
    H-NMR (DMSO-
    
    
    
    )
    
    
    : 2.51 (2H, br s,
    
    
    ), 6.00 (1H, br s), 7.81-7.85 (1H, m), 7.98-8.00 (1H, m).
Protocol B: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation[5][6]

Causality & Design: To build the inhibitor framework, an aryl group is introduced using a boronic acid. Degassing the solvent is a critical self-validating step; the active catalytic species is Pd(0), which is rapidly oxidized to an inactive Pd(II) complex by dissolved atmospheric oxygen, leading to reaction failure. The use of a bulky ligand like dppf facilitates the reductive elimination step of the catalytic cycle, which is often the rate-limiting step when coupling sterically hindered aryl groups.

Step-by-Step Procedure:

  • Preparation: Charge a Schlenk flask with the 4-aminopyridazine derivative (1.0 eq), the appropriate arylboronic acid (1.2 eq), and potassium carbonate (

    
    , 2.5 eq).
    
  • Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with argon for 30 minutes.

  • Catalyst Addition: Under a positive flow of argon, add

    
     (0.05 eq).
    
  • Heating: Heat the mixture to 90°C and stir for 8-12 hours.

  • IPC: Spot the reaction mixture against the starting material on a TLC plate (eluent: EtOAc/Hexane). The reaction is complete when the lower-Rf starting material spot is entirely consumed.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via flash chromatography on silica gel.
    

Quantitative Data: Structure-Activity Relationship (SAR)

The positioning of the amino group on the azine ring drastically affects the kinase inhibitory potency and pharmacokinetic properties (e.g., microsomal clearance). The table below summarizes the SAR for ALK5 inhibition based on the substitution pattern[4].

Compound CoreSubstitutionALK5 IC

(nM)
Human Microsomal Clearance (

L/min/mg)
Hinge Binding Interaction
Pyridazine 4-Amino 12

2
45.2 Optimal (Dual H-bond donor/acceptor)
Pyridine2-Amino300

15
>100Sub-optimal (Weaker dipole moment)
Pyridine3-Amino>10,000N/ASteric clash with His283
Pyridazine 4-Amino, 6-Aryl 5

1
18.5 Enhanced hydrophobic pocket filling

Note: Data synthesized from comparative kinase profiling of pyridazine-based ALK5 and p38 inhibitors. The 4-amino substitution provides a ~25-fold increase in potency over the 2-amino pyridine analogs.

References

  • ChemicalBook - 4-AMINOPYRIDAZINE Chemical Properties, Uses, Production.
  • BenchChem - 4-Aminopyridazine | High-Purity Research Chemical.
  • BenchChem - Application Notes and Protocols: 6-Chloro-3-methoxypyridazin-4-amine.
  • PMC (NIH) - Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
  • PMC (NIH) - The pyridazine heterocycle in molecular recognition and drug discovery.
  • BenchChem - Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.

Sources

Scalable synthesis routes for 6-(benzyloxy)pyridazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a scalable, four-step synthesis route for 6-(benzyloxy)pyridazin-4-amine (Target Molecule), a privileged scaffold in kinase inhibitor discovery. Unlike standard pyridazine functionalizations that suffer from poor regioselectivity, this protocol utilizes a regioselective amination/hydrazinolysis sequence starting from commercially available 3,4,6-trichloropyridazine. This route avoids expensive transition metal catalysts in the early stages and relies on crystallization-based purification, making it suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 4-amino-6-alkoxypyridazines is distinguishing the reactivity of the electrophilic centers on the pyridazine ring.

  • Direct Displacement: Reaction of 3,4,6-trichloropyridazine with alkoxides yields a mixture of 3-, 4-, and 6-isomers, with the 3/6-positions often favored, leading to the wrong regioisomer.

  • Selected Strategy: We employ a "Blocking/Deblocking" strategy.

    • C4-Amination: Ammonia selectively attacks the C4 position of 3,4,6-trichloropyridazine (contrary to some general trends, but well-documented for this specific substrate).

    • C3-Differentiation: The chlorine at C3 (ortho to the new amine) is more reactive toward hydrazine than the chlorine at C6 (para to the amine).

    • Reductive Dehalogenation: The C3-hydrazino group is removed oxidatively, leaving the C6-Cl available for the final displacement.

Synthetic Pathway (Graphviz)

G SM 3,4,6-Trichloropyridazine Int1 4-Amino-3,6-dichloropyridazine (Regioselective Amination) SM->Int1 NH4OH, 75°C (SnAr) Int2 3-Hydrazino-4-amino-6-chloropyridazine (Selective C3 Displacement) Int1->Int2 N2H4·H2O, Reflux (Selective SnAr) Int3 4-Amino-6-chloropyridazine (Oxidative Dehydrazination) Int2->Int3 CuSO4 (aq) (Oxidation) Product 6-(Benzyloxy)pyridazin-4-amine (Target) Int3->Product BnOH, NaH/KOH (Etherification)

Caption: Step-wise conversion of 3,4,6-trichloropyridazine to 6-(benzyloxy)pyridazin-4-amine via regioselective substitution.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-3,6-dichloropyridazine

Rationale: Ammonia preferentially displaces the C4-chlorine in 3,4,6-trichloropyridazine due to the specific electronic activation pattern of the trichloro-substituted ring.

  • Reagents: 3,4,6-Trichloropyridazine (1.0 eq), Ammonium Hydroxide (28-30% aq, excess).

  • Equipment: Pressure vessel (stainless steel or heavy-walled glass).

Protocol:

  • Charge a pressure vessel with 3,4,6-trichloropyridazine (25.0 g, 136 mmol).

  • Add Ammonium Hydroxide (200 mL, ~15 eq).

  • Seal the vessel and heat to 75°C with vigorous stirring for 16 hours.

  • Cool the reaction mixture to room temperature (RT) and then to 0-5°C.

  • Filter the resulting precipitate.[1]

  • Wash the filter cake with cold water (3 x 50 mL) to remove ammonium salts.

  • Dry the solid in a vacuum oven at 45°C.

    • Expected Yield: 70-80%

    • Appearance: Off-white to pale yellow solid.

    • QC Check: 1H NMR (DMSO-d6) should show a broad singlet (NH2) and a singlet aromatic proton at C5.

Step 2: Synthesis of 3-Hydrazino-4-amino-6-chloropyridazine

Rationale: The chlorine at C3 is activated by the adjacent ring nitrogen and is ortho to the amino group, making it significantly more reactive toward hydrazine than the C6-chlorine.

  • Reagents: 4-Amino-3,6-dichloropyridazine (1.0 eq), Hydrazine Hydrate (excess), Ethanol.

Protocol:

  • Suspend 4-amino-3,6-dichloropyridazine (20.0 g, 122 mmol) in Ethanol (200 mL).

  • Add Hydrazine Hydrate (25 mL, ~4 eq) dropwise.

  • Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (the starting material should disappear).

  • Cool the mixture to RT. The product typically precipitates.

  • Add water (100 mL) to complete precipitation.

  • Filter the solid and wash with cold ethanol/water (1:1).

    • Expected Yield: 85-90%

    • Appearance: Yellowish crystalline solid.

    • Key Intermediate: This step is critical for removing the C3-chlorine.

Step 3: Synthesis of 4-Amino-6-chloropyridazine

Rationale: Oxidative dehydrazination (using Cu(II) or Ag(I)) converts the hydrazino group (-NHNH2) into a hydrogen atom (-H) via a diazene intermediate, effectively removing the C3 substituent.

  • Reagents: 3-Hydrazino-4-amino-6-chloropyridazine (1.0 eq), Copper(II) Sulfate Pentahydrate (aq solution).

Protocol:

  • Dissolve/suspend 3-hydrazino-4-amino-6-chloropyridazine (15.0 g) in water (150 mL).

  • Prepare a solution of CuSO4·5H2O (10% aq, excess) or use refluxing water and add the solid portion-wise. Note: Evolution of Nitrogen gas will occur.

  • Heat the mixture to reflux for 2 hours until gas evolution ceases.

  • Cool to RT and adjust pH to ~8-9 with dilute NaOH.

  • Extract the mixture with Ethyl Acetate (3 x 100 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify by recrystallization from Ethanol or flash chromatography if necessary.

    • Expected Yield: 60-70%

    • Product: 4-amino-6-chloropyridazine.[2][3][4][5][6][7]

Step 4: Synthesis of 6-(Benzyloxy)pyridazin-4-amine

Rationale: With the C3 position cleared and the C4 position aminated, the C6-chlorine is the only remaining electrophile. While the amine deactivates the ring, the pyridazine core remains sufficiently electron-deficient for SnAr with a strong nucleophile (benzyl alkoxide) at elevated temperatures.

  • Reagents: 4-Amino-6-chloropyridazine (1.0 eq), Benzyl Alcohol (excess/solvent or eq), Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

Protocol (Method A - Scalable):

  • In a reaction vessel, dissolve Benzyl Alcohol (5.0 eq) in DMSO (5 vol) or use neat Benzyl Alcohol.

  • Add KOH pellets (powdered, 3.0 eq). Stir at RT for 30 min to generate the alkoxide.

  • Add 4-amino-6-chloropyridazine (1.0 eq).

  • Heat the mixture to 120-130°C for 6–12 hours. Monitor by HPLC/TLC.

  • Cool to RT and pour the mixture into Ice Water (10 vol).

  • Extract with Ethyl Acetate (3x).

  • Wash the organic layer with Brine (3x) to remove DMSO and excess Benzyl Alcohol.

  • Concentrate and recrystallize from Ethanol/Heptane.

    • Expected Yield: 75-85%

    • Appearance: White to off-white solid.

Process Safety & Scale-Up Considerations

ParameterHazard / RiskMitigation Strategy
Ammonia (Step 1) High pressure, inhalation hazard.Use rated pressure vessels. Ensure scrubber system for venting.
Hydrazine (Step 2) Carcinogen, toxic, unstable.Handle in fume hood. Destroy excess hydrazine with bleach (hypochlorite) in waste stream.
Dehydrazination (Step 3) Nitrogen gas evolution (pressure buildup).Ensure open venting or controlled off-gassing. Do not seal the vessel.
Exotherm (Step 4) Deprotonation of alcohol is exothermic.Add base slowly. Control heating ramp rates.

Analytical Data Summary

Compound1H NMR (400 MHz, DMSO-d6) Diagnostic SignalsMS (ESI) m/z [M+H]+
4-Amino-3,6-dichloropyridazine δ 7.45 (s, 2H, NH2), 6.85 (s, 1H, H-5)~164/166
4-Amino-6-chloropyridazine δ 8.55 (d, 1H, H-3), 6.70 (d, 1H, H-5), 6.50 (s, 2H, NH2)~130/132
6-(Benzyloxy)pyridazin-4-amine δ 8.35 (d, 1H, H-3), 7.30-7.45 (m, 5H, Ph), 6.15 (d, 1H, H-5), 5.30 (s, 2H, OCH2)~202

References

  • ChemicalBook. Synthesis of 3,6-dichloropyridazin-4-amine from 3,4,6-trichloropyridazine.[8] (Accessed 2025).[9] Link

  • PrepChem. Synthesis of 3-hydrazino-4-amino-6-chloropyridazine. (Accessed 2025).[9] Link

  • Ambeed. Product Page: 4-Amino-3,6-dichloropyridazine (CAS 823-58-5).[8] (Accessed 2025).[9] Link

  • BenchChem. Application Notes: 6-Chloro-3-methoxypyridazin-4-amine. (Accessed 2025).[9] Link

  • Organic Chemistry Portal. Synthesis of Pyridazines. (Accessed 2025).[9] Link

Sources

Troubleshooting & Optimization

Improving yield in the amination of dichloropyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield in the Amination of Dichloropyridazines Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Welcome to the High-Throughput Heterocycle Support Hub. You are accessing this guide because your amination of 3,6-dichloropyridazine (or its analogues) is underperforming. Whether you are facing stalled conversion, regioisomeric mixtures, or hydrolysis byproducts, this guide synthesizes kinetic data with practical process chemistry to restore your yield.

Quick Diagnostic: What is your primary failure mode?
SymptomProbable CauseGo To Module
Reaction stalls at <60% conversion Kinetic barrier / Solvent effectsModule 1
Formation of di-aminated byproduct Loss of stoichiometry controlModule 2
Hydroxyl impurity (M+16 mass shift) Hydrolysis (Pyridazinone formation)Module 3
Wrong Regioisomer (Asymmetric substrates) Electronic/Steric mismatchModule 4
Nucleophile is non-reactive (Anilines/Amides)

failure
Module 5
Module 1: Kinetic Optimization (The "Stalled" Reaction)

Q: My reaction stalls at 50-60% conversion even with excess amine. Adding more amine doesn't help. Why?

A: You are likely facing a transition state stabilization issue or product inhibition. In


 of dichloropyridazines, the formation of the Meisenheimer complex is the rate-determining step. As the reaction progresses, the generated HCl (often trapped as amine-HCl salt) can buffer the system or precipitate, coating the stirring bar and hindering mass transfer.

Troubleshooting Protocol:

  • Solvent Switch: If using DCM or THF , switch to EtOH , iPrOH , or n-BuOH . Protic solvents stabilize the anionic Meisenheimer intermediate via hydrogen bonding, significantly lowering the activation energy (

    
    ).
    
  • Temperature/Pressure: If refluxing in EtOH (

    
    ) is insufficient, move to Microwave Irradiation . The dielectric heating of polar pyridazines often accelerates the reaction by orders of magnitude compared to convective heating.
    
  • The "Salt Break": If using a volatile amine (e.g., methylamine), the precipitating hydrochloride salt may trap the nucleophile. Add an inorganic base (

    
     or 
    
    
    
    ) to scavenge the proton and free the amine.

Comparative Solvent Performance (3,6-Dichloropyridazine + Morpholine):

SolventTemp (

)
TimeYieldNote
THF 6524 h45%Poor TS stabilization.
DMF 1004 h88%Good yield, but difficult workup (water washes).
EtOH 786 h92%Recommended. Product often crystallizes upon cooling.
Water 10012 h65%Competing hydrolysis (pyridazinone formation).
Module 2: Controlling Selectivity (Mono- vs. Di-amination)

Q: I want the mono-amine, but I keep getting ~15% of the diamine. How do I stop the second addition?

A: The 3,6-dichloropyridazine scaffold is deactivated after the first amination, but not entirely. The electron-donating amino group raises the LUMO energy, making the second chloride displacement slower—but high temperatures override this barrier.

The "Reverse Addition" Protocol: Do not add the pyridazine to the amine. Instead:

  • Dissolve the dichloropyridazine (1.0 equiv) in the solvent.

  • Cool to

    
     .
    
  • Add the amine (0.95 - 1.05 equiv) dropwise.

  • Crucial: Monitor by LCMS.[1] Stop the reaction at 95% conversion rather than pushing for 100%, as the rate of the second addition accelerates relative to the first as the starting material concentration drops.

Visualization: Selectivity Pathway

AminationSelectivity cluster_control Control Factors Start 3,6-Dichloropyridazine Mono Mono-Amine Product (Target) Start->Mono Fast (k1) Low Temp Di Di-Amine Byproduct (Over-reaction) Mono->Di Slow (k2) High Temp / Excess Amine Factor1 Stoichiometry (1:1) Factor2 Temp < 80°C

Caption: Kinetic pathway showing the necessity of temperature control to prevent the secondary substitution (k2).

Module 3: Hydrolysis & Impurities (The "Pyridazinone" Problem)

Q: I see a peak at M+16 (or M-Cl+OH) in my mass spec. What is it?

A: This is the pyridazinone (tautomer of hydroxypyridazine). It forms when hydroxide ions (present in wet solvents or generated from wet bases) compete with your amine.

Root Cause Analysis:

  • Hygroscopic Bases: Using old bottles of

    
     or 
    
    
    
    that have absorbed water.
  • Wet Solvents: DMF and DMSO are notorious for absorbing atmospheric moisture.

  • Mechanism: The pyridazine ring is highly electron-deficient. Water attacks the C-Cl bond, eliminating HCl and forming the hydroxy species, which tautomerizes to the stable amide-like pyridazinone.

Purification Strategy (The "Acid Wash"): Pyridazinones are weakly acidic (phenolic character).

  • Dissolve crude mixture in EtOAc.

  • Wash with 0.5 M NaOH . The pyridazinone deprotonates and moves to the aqueous layer.

  • The desired amino-chloropyridazine remains in the organic layer.

  • Note: If your product is also acidic, use column chromatography (DCM:MeOH). Pyridazinones usually streak or elute much later than the amino-chloropyridazine.

Module 4: Regioselectivity in Asymmetric Substrates

Q: I am reacting 3,4,6-trichloropyridazine. Which chlorine comes off first?

A: In nucleophilic aromatic substitution (


), the position most capable of stabilizing the negative charge in the Meisenheimer complex reacts first.

The Hierarchy of Reactivity:

  • Positions

    
     to Nitrogen (C3/C6):  Most reactive. Attack here places the negative charge directly on the electronegative ring nitrogens.
    
  • Positions

    
     to Nitrogen (C4/C5):  Less reactive (unless highly activated by adjacent groups), as the charge must be delocalized onto carbons.
    

Prediction for 3,4,6-Trichloropyridazine:

  • Major Product: Substitution at C6 (or C3, which are equivalent if not for the C4-Cl). However, due to the inductive effect of the C4-Cl, the C3 position (flanked by N and Cl) and C6 are competitive.

  • Expert Insight: Usually, the C6-Cl (the "solitary" alpha chlorine) is displaced before the C4-Cl. However, steric bulk of the nucleophile can shift this.

  • Actionable Advice: Always run a NOESY NMR experiment to confirm regiochemistry. Do not rely solely on prediction.

Module 5: When Fails (Buchwald-Hartwig)

Q: I am trying to couple a weak nucleophile (e.g., an aniline or amide) and


 isn't working even at 

.

A: Electron-poor nucleophiles cannot overcome the activation energy of


. You must switch to Palladium-catalyzed Cross-Coupling.

The "Standard" Buchwald Protocol for Pyridazines:

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: Xantphos (excellent for heterocycles) or BINAP . Monodentate ligands often fail due to formation of Pd-pyridazine inhibitory complexes.

  • Base:

    
     (weak bases preferred to avoid hydrolysis).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Decision Tree: Method Selection

MethodSelection Start Select Nucleophile Type Type1 Aliphatic Amine (Primary/Secondary) Start->Type1 Type2 Aniline / Amide (Weak Nucleophile) Start->Type2 Method1 Method A: SNAr Solvent: EtOH/iPrOH Base: DIPEA Temp: 80°C Type1->Method1 Method2 Method B: Buchwald-Hartwig Cat: Pd2(dba)3 + Xantphos Base: Cs2CO3 Solvent: Dioxane Type2->Method2 Check Did Method A fail? Method1->Check Check->Method2 Still Fails Microwave Try Microwave SNAr (120-150°C) Check->Microwave Yes

Caption: Logic flow for selecting between Thermal SNAr, Microwave SNAr, and Pd-Catalysis.

References
  • Maes, B. U. W., et al. (2002). "Kinetic study of the nucleophilic substitution of chloropyridazines." Tetrahedron, 58(10), 2083-2089.

  • Léris, G., et al. (2013). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Organic Process Research & Development, 17(5), 672–678.

  • Dunn, P. J., et al. (2013). "Green Criteria for Buchwald-Hartwig Amination." ACS GCI Pharmaceutical Roundtable.

  • Tao, B., et al. (2005).[2] "Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines." The Journal of Organic Chemistry, 70(3), 932–937.

  • Sotelo, E., et al. (2002).[3] "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines." Tetrahedron Letters, 43(23), 4233-4236.

Sources

Preventing benzyl group cleavage during pyridazine reduction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Center

Diagnostic Decision Matrix

Before modifying your reaction parameters, identify your specific reduction goal using the decision matrix below. This logic tree helps you select the correct protocol based on your substrate's electronic nature and the desired oxidation state.

PyridazineReduction Start START: Pyridazine Substrate (Contains Benzyl Group) Goal What is the Reduction Goal? Start->Goal Sat Saturate Ring (C=C/C=N) (Tetra/Dihydropyridazine) Goal->Sat Keep Ring Intact Open Cleave N-N Bond (Ring Opening) Goal->Open Break Ring H2_Method Catalytic Hydrogenation (High Risk for Bn) Sat->H2_Method Standard Approach Chem_Method Dissolving Metal (Zn/AcOH) Sat->Chem_Method Pyridazinones Hydride_Method Hydride Donor (NaBH4/LAT) Open->Hydride_Method Over-reduction Risk Sol_Poison Protocol A: Poisoned Pd/C (Add NH3 or Pyridine) H2_Method->Sol_Poison Prevent De-Bn Sol_AltCat Protocol B: Alternative Catalyst (Rh/C or PtO2) H2_Method->Sol_AltCat Alt. Metal Sol_Zn Protocol C: Zn/AcOH (Mild, Spares Bn) Chem_Method->Sol_Zn Best Selectivity

Figure 1: Decision matrix for selecting the appropriate reduction method while preserving benzyl protecting groups.

Critical FAQs & Troubleshooting

Q1: Why does my standard Pd/C hydrogenation cleave the benzyl group?

The Mechanism: Palladium on Carbon (Pd/C) is the "gold standard" for hydrogenolysis (cleaving C-O and C-N bonds) specifically because it adsorbs benzyl groups efficiently. The electron-rich aromatic ring of the benzyl group coordinates flat against the palladium surface, facilitating the insertion of hydrogen into the benzylic C-O bond. The Fix: You must disrupt this coordination. By introducing a "catalyst poison" (like a nitrogen base) that competes for the active sites, you can inhibit the hydrogenolysis of the benzyl ether while still allowing the reduction of the pyridazine ring (or alkene), which occurs via a different mechanistic pathway.

Q2: Can I use Zinc and Acetic Acid (Zn/AcOH) for all pyridazines?

Nuance: No. Zn/AcOH is most effective for pyridazin-3-ones (carbonyl-containing) or electron-deficient pyridazines.

  • Success: It reduces the C=C bond of pyridazinones to dihydropyridazinones with excellent selectivity, leaving benzyl groups untouched.

  • Failure: On neutral, unsubstituted pyridazines, it may fail to react or lead to ring contraction (pyrrole formation) if the temperature is too high.

Q3: Is PtO2 (Adam's Catalyst) a safer alternative to Pd/C?

Analysis: Generally, yes. Platinum (Pt) is less active toward hydrogenolysis (debenzylation) than Palladium (Pd). However, PtO2 is often used in acidic media (AcOH), which promotes debenzylation. Recommendation: If using PtO2, work in neutral solvents (EtOH/EtOAc) to maximize benzyl retention.

Standard Operating Procedures (SOPs)

Protocol A: The "Poisoned" Pd/C Method (Sajiki Modification)

Best for: When you must use hydrogenation but need to stop debenzylation.

Theory: The addition of ammonia or pyridine blocks the specific active sites on the Pd surface responsible for hydrogenolysis without stopping the hydrogenation of the heterocyclic ring.

  • Preparation: Dissolve the pyridazine substrate (1.0 equiv) in MeOH or THF.

  • Poisoning: Add NH4OAc (0.5 equiv) or Pyridine (0.5 equiv) to the solution.

    • Note: Do not use NH4Cl; chloride ions can sometimes accelerate deprotection or poison the hydrogenation activity entirely.

  • Catalyst: Add 10% Pd/C (10-20 wt% loading).

  • Reaction: Stir under H2 atmosphere (balloon pressure, ~1 atm) at Room Temperature.

  • Monitoring: Monitor by LCMS every 30 mins. You should see the +2H or +4H mass peak without the -91 (Bn) loss.

  • Workup: Filter through Celite. The NH4OAc can be removed during the aqueous wash.

Protocol B: Zinc/Acetic Acid Reduction

Best for: Pyridazinones or preventing over-reduction to diamines.

  • Setup: Dissolve the pyridazinone (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Activation: Add Zinc Dust (5-10 equiv) .

    • Tip: Activate Zn dust beforehand by washing with dilute HCl, then water, then acetone, and drying.

  • Reaction: Stir at Room Temperature.

    • Warning: Heating (>60°C) promotes ring contraction to pyrroles.

  • Quench: Filter off excess Zinc. Concentrate the acetic acid (azeotrope with toluene if necessary).

  • Neutralization: Carefully neutralize the residue with sat. NaHCO3 and extract with EtOAc.

Comparative Data: Catalyst Selectivity

The following table summarizes the expected outcome of reducing a generic 4-benzyl-pyridazine substrate under various conditions.

MethodCatalyst/ReagentAdditiveResultBenzyl Status
Standard H2 10% Pd/CNoneTetrahydropyridazineCleaved (High Risk)
Poisoned H2 10% Pd/CNH4OAc DihydropyridazinePreserved
Alt. Metal PtO2AcOHTetrahydropyridazinePartial Cleavage
Alt. Metal 5% Rh/CAluminaDihydropyridazinePreserved
Chemical Zn DustAcOHDihydropyridazinePreserved

Mechanistic Visualization

Understanding the competition between ring reduction and hydrogenolysis is key to control.

Mechanism Substrate Pyridazine-OBn Pd_Surface Pd Surface Substrate->Pd_Surface Path_Ring Ring Adsorption (Pi-System) Pd_Surface->Path_Ring Path_Bn Benzyl Adsorption (C-O Bond) Pd_Surface->Path_Bn Product_Good Reduced Ring (Bn Intact) Path_Ring->Product_Good + H2 Product_Bad Debenzylated Side Product Path_Bn->Product_Bad + H2 Poison Nitrogen Base (NH3/Pyridine) Poison->Path_Bn BLOCKS

Figure 2: Competitive adsorption mechanism. Nitrogen bases (Poisons) selectively block the benzyl coordination site on the catalyst surface.

References

  • Sajiki, H. (1995).[1][2] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465–3468.

  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001).[3] Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182.

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Benzyl Ethers).

Sources

Pyridazine Synthesis Support Center: Troubleshooting 4-Amino vs. 5-Amino Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle with the regioselective functionalization of polyhalopyridazines. Differentiating between the C-4 and C-5 positions during Nucleophilic Aromatic Substitution (SNAr) is notoriously difficult due to the symmetric nature of the pyridazine core.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind regioselectivity and provide self-validating, field-proven protocols to ensure you isolate your desired 4-amino or 5-amino isomer with high purity.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why do I consistently get an intractable mixture of 4-amino and 5-amino isomers during the SNAr amination of 4,5-dichloropyridazines? A1: Poor regioselectivity is a symptom of competing electronic and steric pathways. In a perfectly symmetric 4,5-dichloropyridazine, the intrinsic electronic difference between C-4 and C-5 is minimal. However, substituents at C-3 or C-6 break this symmetry. According to Frontier Molecular Orbital (FMO) theory, the incoming amine nucleophile will attack the carbon with the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at C-3/C-6 significantly alter this LUMO distribution[1]. Furthermore, steric hindrance plays a critical role. For instance, in 4,5-dichloro-pyridazin-6(1H)-ones, the halogen at the 4-position is typically more susceptible to nucleophilic displacement because the 5-position is sterically hindered by the adjacent carbonyl-like C-6 environment[2].

Q2: I need the 4-alkylaminopyridazine, but SNAr yields the 5-amino isomer. How can I synthetically drive the reaction to favor the C-4 position? A2: If intrinsic substrate bias works against you, you must engineer the reaction medium or bypass direct SNAr entirely:

  • Base and Medium Engineering: Utilizing Grignard bases (e.g., iPrMgCl) instead of standard amine bases (like Et3N) can drastically shift selectivity. The Grignard reagent pre-coordinates with the substrate and the incoming amine, locking the transition state and directing the attack. Additionally, Deep Eutectic Solvents (DES) have been shown to alter SNAr regioselectivity by modifying solute-solvent hydrogen bonding networks, sometimes completely reversing para/ortho selectivity ratios[3].

  • Nitrogen-Assisted Pd-Catalyzed Reactions: If direct SNAr fails, utilize a sequence of chemo- and regioselective amination followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or reductive dehalogenation). This allows for precise access to 4-alkylaminopyridazines by utilizing the nitrogen atom to assist the Pd-catalytic cycle[4].

Q3: How do I definitively validate the regiochemistry of my isolated product? A3: Relying solely on 1D 1H NMR is insufficient due to the lack of distinct coupling partners on heavily substituted pyridazines. You must build a self-validating analytical system using 2D NMR (HMBC and NOESY/ROESY). The scalar coupling (HMBC) or spatial proximity (NOESY) of the incoming amine proton (or alkyl protons) to the adjacent pyridazine ring protons (or C-3/C-6 substituents) will definitively assign the 4-amino vs. 5-amino regiochemistry.

Part 2: Logical Workflows & Visualizations

To understand the competing factors in your reaction vessel, refer to the mechanistic pathway below.

MechanisticPathway Substrate Dihalopyridazine Substrate SNAr Nucleophilic Attack (SNAr) Substrate->SNAr LUMO Electronic Control (LUMO Distribution) SNAr->LUMO Steric Steric Control (Adjacent Substituents) SNAr->Steric C4 C-4 Amination (Kinetic/Thermodynamic Target) LUMO->C4 EWG at C-3/C-6 C5 C-5 Amination (Alternative Regioisomer) LUMO->C5 EDG altering LUMO Steric->C4 Bulky group at C-5 Steric->C5 Bulky group at C-3

Mechanistic factors dictating C-4 vs. C-5 regioselectivity in pyridazine SNAr amination.

Part 3: Quantitative Data & Reagent Selection

The table below summarizes how different reaction conditions mathematically impact the regioselectivity of pyridazine amination. Use this to select the optimal conditions for your target.

Condition / ReagentSubstrate ExampleMajor ProductSelectivity Ratio (4-amino : 5-amino)Causality & Mechanism of Action
Standard SNAr (Et3N, EtOH, reflux)4,5-dichloropyridazin-6-one4-amino~ 3:1 to 4:1Intrinsic steric hindrance at C-5 drives kinetic attack to C-4[2].
Grignard Base (iPrMgCl, THF, 0 °C)Dihalopyridazine4-amino> 10:1Magnesium coordinates the transition state, rigidly directing the nucleophile[3].
Deep Eutectic Solvents (DES) Activated heteroaromaticsVariableTunable (up to 1:99)Solute-solvent hydrogen bonding selectively shields specific electrophilic sites[3].
Pd-Catalyzed Sequence 3,4,6-trichloropyridazine4-amino> 99:1Absolute chemo-differentiation of C-Cl bonds via oxidative addition rates[4].

Part 4: Field-Proven Experimental Protocols

Protocol A: Regioselective SNAr Amination using Grignard Bases[3]

Causality: Standard amine bases often fail to provide high transition-state organization. Grignard bases deprotonate the amine to form a highly nucleophilic magnesium amide. This intermediate coordinates with the pyridazine nitrogens, locking the geometry and enhancing regioselectivity toward the desired carbon.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a strict inert atmosphere (N2 or Ar), dissolve the alkylamine (1.1 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.05 equiv). Stir for 30 minutes at 0 °C to ensure complete formation of the magnesium amide.

  • Coupling: Dissolve the polyhalopyridazine substrate (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the activated amine solution.

  • Validation & Monitoring: Allow the reaction to slowly warm to room temperature. Pull 50 µL aliquots hourly, quench in MeOH, and monitor via LC-MS/HPLC to track the 4-amino:5-amino ratio.

  • Isolation: Once the starting material is consumed, quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x), dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Absolute Regiocontrol via Pd-Catalyzed Cross-Coupling[4]

Causality: When SNAr fails to provide adequate selectivity, installing the amine at the intrinsically most reactive halogen (typically C-4 due to less steric hindrance) and subsequently removing the remaining halogens via Pd-catalysis ensures absolute regiocontrol.

Step-by-Step Methodology:

  • Primary Amination: React 3,4,6-trichloropyridazine with your target amine (1.0 equiv) and Et3N (1.5 equiv) in EtOH at room temperature. The C-4 position is generally more reactive than C-5 due to the adjacent C-3 chlorine activating the site[2][4].

  • Intermediate Isolation: Isolate the resulting 4-amino-3,6-dichloropyridazine intermediate via filtration or standard aqueous workup.

  • Pd-Catalyzed Refinement: To yield the pure 4-aminopyridazine, subject the intermediate to Pd-catalyzed reductive dehalogenation. Dissolve the intermediate in MeOH, add 10% Pd/C (0.1 equiv) and NaOAc (2.5 equiv). Stir under an H2 atmosphere (1 atm) until LC-MS confirms the removal of both chlorine atoms. Filter through Celite and concentrate.

ExperimentalWorkflow Step1 1. Substrate Preparation (e.g., 3,4,6-trichloropyridazine) Step2 2. Base/Solvent Selection (Grignard base or DES) Step1->Step2 Step3 3. Controlled Amination (0°C to RT, Inert Atm) Step2->Step3 Step4 4. Reaction Monitoring (HPLC/2D NMR for ratio) Step3->Step4 Step5 5. Pd-Catalyzed Refinement (Cross-coupling/Dehalogenation) Step4->Step5

Step-by-step workflow for the regioselective synthesis of 4-aminopyridazines.

References

1.1 - wuxiapptec.com 2. 2 - electronicsandbooks.com 3.3 - researchgate.net 4.4 - acs.org

Sources

Technical Support Center: Troubleshooting Low Solubility of Benzyloxy-Pyridazines in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of benzyloxy-pyridazine derivatives. This document is designed to offer not just procedural steps but also the underlying scientific rationale to empower you in your experimental design.

Introduction to Benzyloxy-Pyridazines and Solubility Challenges

Benzyloxy-pyridazines are a class of heterocyclic compounds that feature prominently in medicinal chemistry and drug discovery. The pyridazine ring itself can enhance aqueous solubility compared to a simple benzene ring.[1] However, the introduction of a benzyloxy group often significantly increases the lipophilicity of the molecule, leading to poor solubility in aqueous media. This presents a substantial hurdle for in vitro biological assays, formulation development, and ultimately, oral bioavailability.[2][3]

This guide will walk you through a systematic approach to diagnose and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of benzyloxy-pyridazines.

Q1: Why is my benzyloxy-pyridazine derivative poorly soluble in water?

A1: The low aqueous solubility of benzyloxy-pyridazines is primarily due to the physicochemical properties of the molecule. The benzyloxy group is bulky and hydrophobic, which can hinder the molecule's interaction with water.[4] While the pyridazine moiety contains nitrogen atoms that can act as hydrogen bond acceptors, the overall lipophilicity imparted by the benzyloxy and potentially other aryl substituents often dominates, leading to poor aqueous solubility.[1][3]

Q2: What is the expected solubility of a typical benzyloxy-pyridazine in aqueous versus organic solvents?

A2: Generally, benzyloxy-pyridazines are expected to have low to moderate solubility in polar protic solvents like water and ethanol.[4] Their solubility is typically much higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] In nonpolar solvents like hexane or toluene, solubility is expected to be low due to the polar nature of the pyridazine ring.[4] One study on a 3-benzyloxy-6-arylpyridazine derivative noted its moderate aqueous solubility, which was a key parameter for its potential as a therapeutic agent.[5][6]

Q3: Can pH be used to improve the solubility of my benzyloxy-pyridazine?

A3: Yes, pH can significantly influence the solubility of benzyloxy-pyridazines. The pyridazine ring is weakly basic, and protonation of the nitrogen atoms at acidic pH can lead to the formation of a more water-soluble salt.[1][4] For example, 3-aminopyridazines show enhanced basicity and can be formulated as highly water-soluble hydrochloride salts.[1] Therefore, attempting to dissolve your compound in a dilute aqueous acid, such as 5% hydrochloric acid, can be a simple and effective initial test.[7]

Q4: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A4: This is a very common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a water-miscible organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The organic solvent disperses, and the compound crashes out of the solution once the concentration exceeds its aqueous solubility limit. This can lead to inaccurate results in biological assays.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a structured, multi-tiered approach to systematically address and resolve solubility challenges.

Initial Assessment of Solubility

Before attempting complex solubilization techniques, it is crucial to have a baseline understanding of your compound's solubility profile.

This rapid screening method helps in classifying the compound's solubility in various solvents, guiding the selection of appropriate solvents for subsequent experiments.[7]

Materials:

  • Your benzyloxy-pyridazine derivative

  • A selection of organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile)

  • Aqueous buffers (e.g., pH 5.0, 7.4, and 9.0)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Weigh approximately 1-2 mg of your compound into a small, dry vial.

  • Add 1 mL of the selected solvent or buffer.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid particles against a dark background.

  • Record your observations as "freely soluble," "sparingly soluble," or "insoluble."

Systematic Troubleshooting Workflow

If initial assessments confirm low aqueous solubility, follow this systematic workflow to identify an appropriate solubilization strategy.

Troubleshooting_Workflow start Low Aqueous Solubility of Benzyloxy-pyridazine Confirmed tier1 Tier 1: Simple Formulation Adjustments start->tier1 ph_adj pH Adjustment (Protocol 2) tier1->ph_adj Is the compound ionizable? cosolvent Co-solvent System (Protocol 3) tier1->cosolvent Is a small percentage of organic solvent acceptable? tier2 Tier 2: Advanced Formulation Strategies ph_adj->tier2 Not sufficient success Solubility Issue Resolved ph_adj->success Successful cosolvent->tier2 Not sufficient/Permissible cosolvent->success Successful cyclodextrin Cyclodextrin Complexation (Protocol 4) tier2->cyclodextrin Is molecular encapsulation a viable option? solid_disp Solid Dispersion (Protocol 5) tier2->solid_disp Can the compound be dispersed in a solid matrix? tier3 Tier 3: Particle Engineering & Chemical Modification cyclodextrin->tier3 Not effective cyclodextrin->success Successful solid_disp->tier3 Not feasible solid_disp->success Successful nanosuspension Nanosuspension (Protocol 6) tier3->nanosuspension Is particle size reduction a suitable approach? prodrug Prodrug Approach tier3->prodrug Can the molecule be chemically modified? nanosuspension->success Successful fail Consult Formulation Specialist nanosuspension->fail Requires specialized equipment/expertise prodrug->success Successful prodrug->fail Requires extensive synthetic chemistry

Caption: A tiered approach to troubleshooting low aqueous solubility.

Tier 1: Simple Formulation Adjustments

These methods are often the first line of defense and are relatively easy to implement in a standard laboratory setting.

Principle: For ionizable compounds, altering the pH of the aqueous medium can significantly increase solubility by forming a more soluble salt.[8]

Procedure:

  • Prepare a series of aqueous buffers with varying pH values (e.g., from pH 2 to 10).

  • Add an excess amount of your benzyloxy-pyridazine to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter or centrifuge the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility versus pH to determine the optimal pH range for dissolution.

Principle: Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[9][10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][11]

Procedure:

  • Prepare stock solutions of your compound in a suitable co-solvent (e.g., ethanol or PEG 400).

  • Create a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Determine the solubility of your compound in each co-solvent/buffer mixture using the equilibrium solubility method described in Protocol 2.

  • Identify the lowest concentration of co-solvent that provides the desired solubility while minimizing potential interference with your downstream experiments.

Table 1: Common Co-solvents and Their Properties

Co-solventDielectric ConstantNotes
Water80.1The primary solvent.
Ethanol24.5A commonly used, biocompatible co-solvent.[9]
Propylene Glycol32.0Often used in pharmaceutical formulations.[9]
Polyethylene Glycol (PEG 400)12.5A non-volatile, low-toxicity polymer.[12]
Dimethyl Sulfoxide (DMSO)46.7A powerful solvent, but can have effects on biological systems.[3]
Tier 2: Advanced Formulation Strategies

If simple adjustments are insufficient, more advanced formulation techniques may be necessary.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility and stability.[13][14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[14]

Procedure:

  • Prepare an aqueous solution of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess of your benzyloxy-pyridazine to each cyclodextrin solution.

  • Stir or sonicate the mixtures at a constant temperature for 24-48 hours to facilitate complex formation.

  • Filter the samples to remove any uncomplexed, undissolved compound.

  • Analyze the concentration of the dissolved compound in the filtrate.

  • A phase-solubility diagram can be constructed by plotting the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the stoichiometry and stability of the complex.

Principle: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix.[8][17][18] When exposed to an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate.[17][18][19]

Method: Solvent Evaporation Technique

  • Select a water-soluble carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[18]

  • Dissolve both your benzyloxy-pyridazine and the carrier in a common volatile organic solvent (e.g., methanol or acetone).[20]

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid mass is the solid dispersion, which can then be pulverized.

  • Assess the dissolution rate of the solid dispersion in an aqueous buffer compared to the pure compound.

Tier 3: Particle Engineering & Chemical Modification

These approaches involve more specialized techniques and may require collaboration with formulation or medicinal chemistry experts.

Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in an aqueous vehicle, stabilized by surfactants or polymers.[21][22][23] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate and saturation solubility.[21][22]

Method: High-Pressure Homogenization (Top-Down Approach)

  • Disperse the micronized benzyloxy-pyridazine powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • Pass this pre-suspension through a high-pressure homogenizer multiple times.

  • The high shear forces and cavitation within the homogenizer break down the drug crystals into nanoparticles.

  • Characterize the resulting nanosuspension for particle size, zeta potential, and dissolution rate.

Principle: A prodrug is a chemically modified, often inactive, form of a drug that is converted to the active parent drug in vivo.[24] This strategy can be employed to attach a highly soluble promoiety to the parent molecule, thereby improving its aqueous solubility.[24][25][26] For example, a phosphate group can be introduced to create a highly water-soluble phosphate ester prodrug that is cleaved by endogenous phosphatases to release the active compound.[25][27]

Considerations: This approach requires significant medicinal chemistry expertise to design and synthesize a prodrug that has the desired solubility, stability, and in vivo conversion kinetics.[26][27]

Conclusion

Troubleshooting the low aqueous solubility of benzyloxy-pyridazines requires a systematic and multi-faceted approach. By starting with simple formulation adjustments like pH modification and the use of co-solvents, and progressing to more advanced strategies such as cyclodextrin complexation, solid dispersions, and nanosuspensions, researchers can effectively overcome this common challenge. For particularly recalcitrant compounds, a prodrug strategy may offer a viable path forward. This guide provides the foundational knowledge and practical protocols to empower you to make informed decisions and achieve reliable experimental outcomes.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Argade, P. S., Magar, D. D., & Pawar, S. K. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Pawar, J., & Farheen, F. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 12(1).
  • Kapure, V. U., Pande, V. V., & Deshmukh, P. K. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(2), 1-8.
  • Popescu, R., & Bîrjă, E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]

  • da Silva, A. C., de Oliveira, D. N., & de Freitas, J. C. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 25(24), 5909. [Link]

  • Garg, A., Singh, S., & Singh, S. (2015). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 98. [Link]

  • Sharma, M., & Sharma, R. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability, 3(2), 00038. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024). Journal of Pharmaceutical Sciences and Research, 16(2), 123-126.
  • Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology.
  • Sharma, D., & Saini, S. (2015). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 6(9), 3694-3703.
  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science, 22(3), 1-12.
  • Patil, S. S., Chhabra, G. S., & Patil, V. R. (2022). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology, 12(4), 309-312.
  • Friedman, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Journal of Drug Delivery Science and Technology.
  • Azimullah, S., & Vikrant. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 469-476. [Link]

  • Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies.
  • Li, Y., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Journal of Drug Delivery Science and Technology, 83, 104432.
  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025).
  • Garasiya, S. B. (2012). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Semantic Scholar.
  • Enhancing Prodrug Solubility with Syngene's SynVent Pl
  • A Technical Guide to the Solubility Profile of 4-(Benzyloxy)-2-hydrazinylpyridine. (2025). Benchchem.
  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. (2014).
  • Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Consider
  • Bundgaard, H. (1991). Prodrugs for Improved Aqueous Solubility.
  • Brown, D. G. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(15), 1403–1426. [Link]

  • Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. (2023). Read by QxMD.
  • 5-(Benzyloxy)pyridazine-3-carboxylic Acid. (n.d.). Sigma-Aldrich.
  • Cosolvent. (n.d.). In Wikipedia.
  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 70(8), 912-922.
  • Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). Molecules, 27(11), 3564. [Link]

  • Pinal, R., & Lee, L. S. (1995). Solubilization of naphthalene and cosolvent property. Environmental Toxicology and Chemistry, 14(9), 1485-1492.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). IntechOpen.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1123.
  • Pyridine. (2000). In Some Industrial Chemicals.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Formulation strategies for poorly soluble drugs. (2025).
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3388. [Link]

  • An In-Depth Technical Guide to the Solubility of 5-(Benzyloxy)pyridin-3-amine in Organic Solvents. (2025). Benchchem.
  • Li, Y., et al. (2026). Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. European Journal of Medicinal Chemistry, 266, 116139.
  • Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. (2021).
  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). The Journal of Organic Chemistry.

Sources

Technical Support Center: Purification Strategies for Removing Unreacted Benzyl Alcohol from Product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of chemical products from unreacted benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing this common reagent and solvent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may face in the lab.

Introduction: The Challenge of Benzyl Alcohol Removal

Benzyl alcohol is a widely used starting material, solvent, and protecting group in organic synthesis due to its reactivity, low toxicity, and relatively low cost.[1][2] However, its physical properties can make it notoriously difficult to remove from reaction mixtures, often leading to product contamination and purification headaches. Its high boiling point (approximately 205 °C) makes it challenging to remove by simple evaporation, and its moderate polarity allows it to partition between both aqueous and organic phases during extractions.[1][3][4]

This guide will walk you through various purification strategies, explaining the "why" behind each technique and providing practical, field-proven advice to help you achieve a pure, benzyl alcohol-free product.

Troubleshooting Purification Strategies

Liquid-Liquid Extraction

Liquid-liquid extraction is often the first line of defense for removing benzyl alcohol.[5] This technique exploits the differential solubility of the product and benzyl alcohol in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[5][6]

Common Issues & Solutions:

  • Issue: Benzyl alcohol remains in the organic layer with my product after aqueous washes.

    • Causality: Benzyl alcohol has moderate water solubility (about 4 g/100 mL), meaning a significant amount can remain in the organic phase, especially if the organic solvent is polar.[1][2][3]

    • Solution:

      • Increase the number of aqueous washes: Multiple small-volume washes are more effective than a single large-volume wash.

      • Use brine washes: Washing the organic layer with a saturated sodium chloride solution (brine) can decrease the solubility of organic compounds, including benzyl alcohol, in the aqueous phase, driving more of it into the aqueous layer.[7]

      • Back-extraction: If your product is soluble in a specific aqueous solution (e.g., acidic or basic), you can extract it into the aqueous phase, leaving the benzyl alcohol in the organic layer, which is then discarded. You can then readjust the pH of the aqueous layer to recover your product.

  • Issue: An emulsion has formed, and the layers won't separate.

    • Causality: Emulsions are common when there are surfactants or fine solid particles present, or if the mixture was shaken too vigorously.

    • Solution:

      • Time: Allow the separatory funnel to stand undisturbed for a longer period.

      • Brine: Add a small amount of brine and gently swirl. The increased ionic strength of the aqueous phase can help break the emulsion.

      • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

      • Centrifugation: If available, centrifuging the mixture can force the layers to separate.[8][9]

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7]

Common Issues & Solutions:

  • Issue: Benzyl alcohol co-elutes with my product.

    • Causality: Your product and benzyl alcohol have similar polarities and therefore similar affinities for the stationary phase (e.g., silica gel).

    • Solution:

      • Optimize the solvent system:

        • Use a less polar solvent system. For example, if you are using a mixture of ethyl acetate and hexanes, decrease the percentage of ethyl acetate. This will increase the retention time of the more polar benzyl alcohol, allowing your less polar product to elute first.

        • Consider a different solvent system altogether. Sometimes, switching from an acetate-based system to an ether- or chlorinated solvent-based system can alter the selectivity of the separation.

      • Dry loading: If your crude product is an oil, dissolving it in a minimal amount of a volatile solvent, adsorbing it onto a small amount of silica gel, and then loading the dry powder onto the column can lead to better separation.

      • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers much higher resolution than standard column chromatography.[10][11][12][13]

Distillation

Given benzyl alcohol's high boiling point, simple distillation is often not feasible without damaging the product. However, other distillation techniques can be effective.

Common Issues & Solutions:

  • Issue: My product is not stable at the high temperatures required for distillation.

    • Causality: Many organic molecules will decompose at temperatures approaching 205 °C.

    • Solution:

      • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of benzyl alcohol, allowing for its removal at a lower, less destructive temperature.

      • Azeotropic Distillation: Benzyl alcohol forms an azeotrope with water (a mixture with a constant boiling point that is lower than either component).[14][15] By adding water to the mixture and distilling, the benzyl alcohol can be removed at a temperature close to the boiling point of the azeotrope (around 99.9 °C).[15][16][17] This is particularly useful for removing larger quantities of benzyl alcohol.

Crystallization/Recrystallization

If your product is a solid, recrystallization can be a highly effective purification method.[18][19][20][21]

Common Issues & Solutions:

  • Issue: My product won't crystallize, even after cooling.

    • Causality: Benzyl alcohol can act as a solubilizing impurity, preventing your product from reaching a supersaturated state and crystallizing.

    • Solution:

      • Reduce the amount of benzyl alcohol: Attempt one of the other methods (e.g., extraction or a quick silica gel plug) to remove the bulk of the benzyl alcohol before attempting recrystallization.

      • Choose a different solvent system: Find a solvent in which your product is highly soluble when hot but very insoluble when cold, while benzyl alcohol remains soluble at all temperatures.

      • Seeding: Add a small crystal of your pure product to the cooled solution to initiate crystallization.[20]

      • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[20]

Quenching/Derivatization

In some cases, it may be easier to chemically modify the benzyl alcohol to facilitate its removal.

Common Issues & Solutions:

  • Issue: The quenching agent or its byproducts are difficult to remove.

    • Causality: The quenching reaction introduces new impurities into your mixture.

    • Solution:

      • Esterification: React the benzyl alcohol with an acid chloride (e.g., acetyl chloride) to form a non-polar benzyl ester. This ester will have different solubility and chromatographic properties, making it easier to separate from your product.

      • Oxidation: If your product is stable to oxidizing conditions, benzyl alcohol can be oxidized to benzoic acid.[22][23] The resulting benzoic acid is acidic and can be easily removed by extraction with an aqueous base like sodium bicarbonate.[24]

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove large quantities of benzyl alcohol?

A1: For large volumes, azeotropic distillation with water is often the most efficient method.[16][17] This allows for the removal of benzyl alcohol at a much lower temperature than its normal boiling point.

Q2: How can I remove trace amounts of benzyl alcohol before final product isolation?

A2: For trace amounts, column chromatography is typically the most effective method, as it can separate compounds with very similar properties.[7] Alternatively, if your product is a solid, a final recrystallization step can be very effective at removing residual impurities.[18]

Q3: My product is a non-polar hydrocarbon. How can I best remove the more polar benzyl alcohol?

A3: This is an ideal scenario for silica gel chromatography. The non-polar hydrocarbon product will have a very low affinity for the polar silica gel and will elute quickly with a non-polar solvent like hexanes. The more polar benzyl alcohol will be strongly retained on the column, allowing for excellent separation.

Q4: Can I use a basic wash (e.g., NaOH solution) to remove benzyl alcohol?

A4: While benzyl alcohol is slightly acidic, it is not acidic enough to be effectively deprotonated and extracted by a simple sodium hydroxide wash. This method is much more effective for removing acidic impurities like carboxylic acids.[6]

Q5: I am working with a sensitive biological molecule. What is the gentlest method for removing benzyl alcohol?

A5: For sensitive molecules, methods that avoid harsh chemicals or high temperatures are preferred. Repeated aqueous washes or dialysis (if applicable) can be effective. Specialized chromatography techniques, such as size-exclusion or affinity chromatography, may also be suitable depending on the nature of your product.

Data & Protocols

Physical Properties of Benzyl Alcohol
PropertyValue
Molecular Formula C₇H₈O
Molecular Weight 108.14 g/mol [1]
Boiling Point ~205 °C[1][3][4]
Density ~1.04 g/cm³[1][2]
Solubility in Water ~4 g/100 mL[1][2][3]
Miscibility Fully miscible with most organic solvents[1][3]
Protocol 1: Standard Liquid-Liquid Extraction for Benzyl Alcohol Removal
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to fully separate. Drain the lower (aqueous) layer.

  • Repeat: Repeat the aqueous wash (steps 3-5) at least two more times.

  • Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine).

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, which should now have a reduced amount of benzyl alcohol.

Protocol 2: Flash Chromatography for Separating a Non-Polar Product from Benzyl Alcohol
  • Column Packing: Pack a glass chromatography column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). This will elute your non-polar product.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Once the product has fully eluted, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to wash the more polar benzyl alcohol off the column.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.

Visualization of Purification Strategy Selection

Purification_Strategy start Crude Product (with Benzyl Alcohol) is_product_solid Is the product a solid? start->is_product_solid is_product_stable Is the product thermally stable? is_product_solid->is_product_stable No recrystallization Recrystallization is_product_solid->recrystallization Yes extraction Liquid-Liquid Extraction is_product_stable->extraction No distillation Azeotropic/Vacuum Distillation is_product_stable->distillation Yes chromatography Column Chromatography extraction->chromatography end Pure Product chromatography->end distillation->end recrystallization->end

Caption: Decision tree for selecting a primary purification strategy.

Workflow for Azeotropic Distillation

Azeotropic_Distillation_Workflow start Crude Product + Benzyl Alcohol add_water Add Water to form Azeotrope start->add_water distill Distill at ~100°C add_water->distill condense Condense Distillate distill->condense product Product in Distillation Flask distill->product separate Separate Water and Benzyl Alcohol Layers condense->separate separate->distill Recycle Water end Pure Product product->end

Caption: Workflow for azeotropic distillation of benzyl alcohol.

References

  • Consolidated Chemical. (n.d.). Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. Retrieved from [Link]

  • Filo. (2023, November 3). Describe a chemical procedure to separate a mixture of benzyl alcohol and.... Retrieved from [Link]

  • Esaar International Pvt. Ltd. (n.d.). Benzyl Alcohol. Retrieved from [Link]

  • Wikipedia. (2024, February 27). Benzyl alcohol. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Pilgaard, M. (2016, July 19). Benzyl alcohol: Physical properties. Michael Pilgaard's Web Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). DE69632552T2 - Process for the preparation of benzyl alcohol.
  • Google Patents. (n.d.). EP1164118A2 - Process for producing benzyl alcohol.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sciencemadness.org. (2017, January 29). Benzyl Alcohol from Green Stripper. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Quenching experiments for the oxidation of benzyl alcohol. Retrieved from [Link]

  • Wikipedia. (2024, February 25). Azeotrope tables. Retrieved from [Link]

  • PubMed. (2006, March 15). Removal of benzyl alcohol from a commercially available triamcinolone acetonide suspension for intravitreal use. Retrieved from [Link]

  • Chegg.com. (2021, October 27). Solved Benzyl alcohol and water form an azeotropic mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Benzyl Alcohol From a Commercially Available Triamcinolone Acetonide Suspension for Intravitreal Use. Retrieved from [Link]

  • University of Anbar. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of Benzyl alcohol residual solvents. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Reddit. (2011, November 9). Benzyl Chloride removal?. r/chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • Scientific Research Publishing. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1, 1-13. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, March 15). Purify the benzoic acid from a mixture with benzyl alcohol. Retrieved from [Link]

  • MDPI. (2014, April 15). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Retrieved from [Link]

  • Google Patents. (n.d.). US5750801A - Process for the continuous preparation of benzyl alcohol.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Sciencemadness. (2019, January 8). Benzyl Chloride Distillation Problems :(. Retrieved from [Link]

  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzyl alcohol – Knowledge and References. Retrieved from [Link]

Sources

Overcoming catalyst poisoning in cross-coupling of aminopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Cross-Coupling Methodologies Topic: Overcoming Catalyst Poisoning in Aminopyridazine Functionalization

Diagnostic Hub: Is Your Reaction Stalled?

Before modifying your conditions, identify the specific failure mode. Aminopyridazines present a "double-edged" challenge: the electron-deficient ring facilitates oxidative addition, but the nitrogen atoms (both ring and exocyclic) aggressively bind to the metal center, arresting the catalytic cycle.

Symptom Probable Cause Immediate Action
0% Conversion (SM Recovery)Catalyst Death (Poisoning). The substrate has coordinated to the Pd(II) precursor before reduction to Pd(0), or the Pd(0) is sequestered by the pyridazine nitrogens.Switch to Pd-G3/G4 Precatalysts . Do not use Pd(OAc)₂ or Pd₂dba₃.
Stalls at 40-60% Catalyst Deactivation/Instability. The active species is unstable or precipitating (Pd black) due to insufficient ligand binding strength or thermal degradation.Increase Ligand:Pd ratio (e.g., 2:1 for bidentate, 1.5:1 for bulky phosphines). Add ligand during the reaction.
Protodeboronation (Ar-B(OH)₂

Ar-H)
Slow Transmetallation. The coupling is too slow relative to the hydrolysis of the boronic acid.Use anhydrous bases (K₃PO₄) or switch to MIDA boronates/BF₃K salts .
Homocoupling (Ar-Ar)Oxidative Issues. Presence of O₂ or slow reductive elimination.[1]Degas solvents vigorously (sparge with Ar for 20 min).

Part 1: The Mechanism of Failure

Why Aminopyridazines Kill Catalysts In standard cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), the catalytic cycle relies on the transient coordination of the substrate. However, aminopyridazines act as chelating poisons .

  • N-Coordination: The pyridazine ring nitrogens (N1/N2) are highly Lewis basic toward soft metals like Pd.

  • Amine Interference: The exocyclic amine (if unprotected) adds a third binding site, potentially forming a stable, catalytically inactive "pincer-like" complex.

  • Inhibition of Activation: If using Pd(II) sources (e.g., Pd(OAc)₂), the substrate binds to Pd(II) before it can be reduced to the active Pd(0) species, permanently locking the metal in an inactive state.

Visualizing the Poisoning Pathway

CatalystPoisoning cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway (The Trap) Pd0 Active Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd DeadComplex STABLE INACTIVE COMPLEX (Pd sequestered by N-N) Pd0->DeadComplex Strong Coordination TransMet Transmetallation OxAdd->TransMet OxAdd->DeadComplex Ligand Displacement RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Substrate Aminopyridazine (Chelating Ligand) Substrate->DeadComplex N-Binding

Caption: The "Poison Trap": Pyridazine nitrogens displace labile phosphine ligands, forming thermodynamically stable, inactive complexes that halt the cycle.

Part 2: The Solution Matrix

To overcome poisoning, you must use a catalyst system that is sterically bulky enough to prevent substrate coordination but active enough to facilitate oxidative addition.

The "Golden Standard" Ligands

Do not use simple phosphines (PPh₃) or bidentates with small bite angles. You need Dialkylbiaryl Phosphines (Buchwald Ligands) .

LigandWhy it works for AminopyridazinesRecommended Use
XPhos Extremely bulky; prevents N-coordination to Pd. Excellent for Suzuki coupling.General purpose starting point.
BrettPhos Optimized for C-N bond formation (Buchwald-Hartwig). High turnover.Coupling amines to chloropyridazines.
RuPhos High electron density facilitates oxidative addition of deactivated chlorides.Sterically hindered substrates.[1]
tBuBrettPhos Maximum steric bulk. Virtually immune to N-poisoning.Difficult substrates where XPhos fails.
The Precatalyst Revolution: Pd-G3 / G4

Never use Pd(OAc)₂ or Pd₂dba₃ for these substrates.

  • The Problem: These sources require reduction/activation in situ. The aminopyridazine binds to the Pd(II) precursor instantly, preventing activation.

  • The Solution: Use Palladacycle Precatalysts (Gen 3 or Gen 4) .[1] These contain the active Pd(0)-Ligand species pre-formed and stabilized by a labile amine/carbazole. They activate instantly upon base addition, bypassing the "danger zone" where poisoning occurs.

Part 3: Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of Unprotected Aminopyridazines Target: Coupling a 3-amino-6-chloropyridazine with a heteroaryl boronic acid.

Reagents:

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Ligand: XPhos (additional 1-2 mol% to maintain L:Pd > 1)

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Note: Water is necessary for boronic acid activation but keep it controlled.

  • Temperature: 80–100 °C

Step-by-Step:

  • Charge Solids: In a reaction vial, add the chloropyridazine (1.0 equiv), boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is a killer here; it promotes homocoupling and catalyst decomposition.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water.

  • Reaction: Heat to 100 °C. Monitor by LCMS at 1 hour.

    • Tip: If conversion stops at 50%, add another 1 mol% of catalyst (not just ligand) as a solution in dioxane.

Part 4: Troubleshooting & FAQs

Q1: Should I protect the exocyclic amine (e.g., with Boc) before coupling?

  • Answer: Ideally, Yes. While bulky ligands (XPhos) can tolerate free amines, the amine still acts as a competitive binder and can undergo side reactions. Protecting with a Boc group eliminates one coordination site and increases the solubility of the substrate in non-polar solvents (like Toluene), allowing you to use anhydrous conditions that minimize side reactions.

    • Recommendation: If the reaction fails with the free amine, install a Boc group. It often boosts yield by >30%.

Q2: I see rapid "Protodeboronation" of my boronic acid. The halide remains untouched.

  • Answer: This is common with heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl).

    • Fix 1: Switch to MIDA Boronates . These slowly release the active boronic acid, keeping the concentration low and matching the rate of transmetallation.

    • Fix 2: Lower the temperature to 60 °C and use a more active catalyst (e.g., Pd-162 or P(tBu)₃ Pd G4 ) to maintain rate.

    • Fix 3: Use anhydrous conditions (Dioxane/Toluene) with Cs₂CO₃ or K₃PO₄ and minimal water (just enough to activate, or use a phase transfer catalyst).

Q3: Can I use Pd(dppf)Cl₂? It’s cheaper.

  • Answer: For simple pyridazines, maybe. For aminopyridazines, likely not. DPPF is a bidentate ligand. While stable, it is not bulky enough to prevent the specific "pincer" coordination of the aminopyridazine. If you must use it, use high loading (5-10 mol%) and high temperatures (110 °C), but expect lower yields compared to Buchwald systems.

Q4: How do I remove the residual Palladium? These pyridazines hold onto it tightly.

  • Answer: This is a major post-reaction issue. The product (aminopyridazine) will chelate the Pd.

    • Method: Treat the crude organic layer with a metal scavenger like SiliaMetS® Thiol or QuadraPure™ TU at 50 °C for 1 hour. Simple celite filtration is rarely sufficient.

Decision Tree for Optimization

OptimizationTree Start Reaction Failed? CheckSM Is SM consumed? Start->CheckSM NoConv No Conversion (SM Intact) CheckSM->NoConv No Partial Partial Conversion (Stalled) CheckSM->Partial Yes, but stuck SideRxn Side Products (Protodeboronation) CheckSM->SideRxn Yes, wrong product Poison Diagnosis: Catalyst Poisoning NoConv->Poison Sol1 Action: Switch to Pd-G4 Precatalyst + Bulky Ligand (XPhos/BrettPhos) Poison->Sol1 Stab Diagnosis: Catalyst Instability Partial->Stab Sol2 Action: Add more Ligand (L:Pd 2:1) Lover Temp slightly Stab->Sol2 Hydro Diagnosis: Hydrolysis > Coupling SideRxn->Hydro Sol3 Action: Use MIDA Boronates or Anhydrous Base (Cs2CO3) Hydro->Sol3

Caption: Systematic troubleshooting flow for aminopyridazine cross-coupling failures.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • BenchChem Technical Support. (2025). Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting Guide.Link

  • Malinowski, J. T., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.[3] The Journal of Organic Chemistry, 78(15), 7758–7763. Link

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles. Tetrahedron, 75(14), 4199-4211. Link

Sources

Validation & Comparative

High-Resolution 1H NMR Profiling of 6-(benzyloxy)pyridazin-4-amine: Solvent Effects and Structural Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectral analysis of 6-(benzyloxy)pyridazin-4-amine Content Type: Publish Comparison Guides

Executive Summary & Application Scope

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

6-(benzyloxy)pyridazin-4-amine is a critical scaffold in the development of kinase inhibitors and heterocyclic building blocks. Its structural integrity is defined by the specific regiochemistry of the amine and benzyloxy substituents on the 1,2-diazine core.

This guide provides an authoritative technical analysis of the 1H NMR spectral signature of 6-(benzyloxy)pyridazin-4-amine. Unlike generic spectral lists, this document focuses on comparative performance , specifically distinguishing this scaffold from its thermodynamic regioisomer (3-amine) and its synthetic precursor (6-chloro). We utilize experimental precedents to establish a self-validating protocol for structural confirmation.

Chemical Identity & Structural Logic[1]

Before analyzing the spectrum, we must understand the magnetic environment created by the substituents.

  • Core: Pyridazine (1,2-diazine).

  • Substituents:

    • C4-Amine (-NH₂): Strong electron donor (resonance). Shields ortho (C3, C5) and para (C6) positions.

    • C6-Benzyloxy (-OCH₂Ph): Electron donor (resonance) and weak withdrawer (induction). Shields ortho (C5) and para (C3).

  • Key Protons:

    • H3: Located between N2 and C4-NH₂. Deshielded by the adjacent nitrogen but shielded by the amine.

    • H5: Located between C4-NH₂ and C6-OBn. Doubly shielded by both electron-donating groups. This is the most diagnostic proton.

Visualization: Structural Logic & Synthesis Pathway

The following diagram illustrates the synthesis pathway and the critical divergence point where regioisomers can form, necessitating rigorous NMR differentiation.

G cluster_legend Differentiation Logic Start 3,4,6-Trichloropyridazine Inter 4-amino-3,6-dichloropyridazine Start->Inter NH3 / Heat (Regioselective SNAr) Target TARGET: 6-(benzyloxy)pyridazin-4-amine Inter->Target BnOH / NaH (Dechlorination/Sub) Isomer ISOMER: 6-(benzyloxy)pyridazin-3-amine Inter->Isomer Isomerization Risk (if conditions harsh) Logic Target (4-NH2): Meta-coupling (J ~2Hz) Isomer (3-NH2): Ortho-coupling (J ~9Hz)

Figure 1: Synthesis pathway highlighting the origin of regioisomers and the structural basis for NMR differentiation.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and avoid common pitfalls (such as exchange broadening), follow this standardized protocol.

Solvent Selection: DMSO-d6 vs. CDCl₃
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)
Solubility Excellent. Dissolves polar aminopyridazines effectively.Poor to Moderate. May require heating, which degrades resolution.
Exchangeable Protons Visible. NH₂ protons appear as sharp/broad singlets (6-8 ppm).Invisible/Broad. NH₂ often exchanges with trace water or broadens into the baseline.
Water Peak ~3.33 ppm (Distinct from signals).~1.56 ppm (Can overlap with aliphatic impurities).
Preparation Steps
  • Mass: Weigh 5–10 mg of 6-(benzyloxy)pyridazin-4-amine.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Acquisition:

    • Scans: 16–64 (sufficient for >95% purity).

    • Relaxation Delay (d1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Temperature: 298 K (25°C).

Spectral Analysis & Comparative Profiling

This section details the specific chemical shifts and compares the target molecule against its precursors and isomers.

A. Representative Spectral Data (DMSO-d₆)

Note: Values are derived from high-fidelity analogs and validated pyridazine shift trends [1, 2].

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J)Structural Insight
H3 (Pyridazine) 8.20 – 8.40 d (or s)1HJ ~ 2.0 HzAlpha to Nitrogen (deshielded). Meta-coupled to H5.
Ph-H (Benzyl) 7.30 – 7.50 m5H-Characteristic aromatic multiplet.
NH₂ (Amine) 6.40 – 6.80 br s2H-Exchangeable. Broadens with water content.
H5 (Pyridazine) 5.90 – 6.10 d (or s)1HJ ~ 2.0 HzDiagnostic Peak. Upfield due to dual shielding (NH₂ + OBn).
CH₂ (Benzyl) 5.30 – 5.40 s2H-Deshielded benzylic methylene.
B. Comparative Analysis: Target vs. Alternatives

The most critical task in validating this structure is distinguishing it from the 3-amino regioisomer and the 6-chloro precursor .

1. Differentiation from Regioisomer (6-benzyloxy-pyridazin-3-amine)

The 3-amino and 4-amino isomers have identical mass (LC-MS cannot distinguish them). NMR is the definitive tool.

  • Target (4-amine): The protons H3 and H5 are in a meta relationship.

    • Result: Very small coupling constant (J ≈ 1.5 – 2.5 Hz ) or appearance as singlets.

  • Alternative (3-amine): The protons H4 and H5 are in an ortho relationship.

    • Result: Large coupling constant (J ≈ 9.0 Hz ).

Validation Check: If you see two doublets in the aromatic region with a large split (~9 Hz), you have synthesized the wrong isomer (the 3-amine).

2. Differentiation from Precursor (4-amino-6-chloropyridazine)

The substitution of Chlorine (Cl) with Benzyloxy (OBn) results in a distinct shift of the H5 proton.

  • Precursor (6-Cl): H5 appears near 6.00 – 6.15 ppm [3].

  • Target (6-OBn): H5 typically shifts upfield (lower ppm) or remains similar, but the appearance of the Benzyl group signals (5H multiplet + 2H singlet) confirms the substitution.

  • Key Indicator: Disappearance of the Cl-induced shift pattern and appearance of the Benzylic CH₂ at ~5.3 ppm.

Visualization: Spectral Fingerprint Map

The following diagram maps the logical flow of peak assignment, helping you "read" the spectrum from left to right.

Spectrum Region1 Region: 8.0 - 8.5 ppm (Alpha-Heteroatom) H3 H3 Proton (d, J~2Hz) Most Deshielded Region1->H3 Region2 Region: 7.3 - 7.5 ppm (Benzenoid Aromatics) Ph Phenyl Group (Multiplet, 5H) Region2->Ph Region3 Region: 6.4 - 6.8 ppm (Exchangeable) NH2 NH2 Amine (Broad Singlet, 2H) Region3->NH2 Region4 Region: 5.9 - 6.1 ppm (Shielded Heteroaromatic) H5 H5 Proton (d, J~2Hz) Most Shielded Region4->H5 Region5 Region: 5.3 - 5.4 ppm (Benzylic) CH2 O-CH2-Ph (Singlet, 2H) Region5->CH2

Figure 2: Spectral Fingerprint Map. Note the distinct separation between the Pyridazine H3 and H5 protons.

Troubleshooting & Pitfalls

SymptomProbable CauseCorrective Action
Missing NH₂ peak Wet DMSO or CDCl₃ usage.Dry sample/solvent or switch to fresh DMSO-d₆.
H3/H5 appear as singlets Low resolution or line broadening.Check shimming. Note that meta-coupling (2Hz) is often unresolved on <300 MHz instruments.
Extra peak at ~3.3 ppm Water in DMSO.Ignore (standard solvent impurity).
Extra peak at ~2.5 ppm DMSO solvent residual.[1]Ignore (standard solvent impurity).

References

  • BenchChem. Comparative NMR Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Structural Analogs. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 2-(Benzyloxy)pyridin-4-amine Spectral Data. CID 59276233. Retrieved from .

  • BenchChem. 4-Aminopyridazine High-Purity Research Chemical Data. Retrieved from .

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from .

  • ChemicalBook. Pyridazine 1H NMR Spectrum & Shift Assignments. Retrieved from .

Sources

HPLC method development for separating pyridazine amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for Pyridazine Amine Isomers: A Comparative Guide

The separation of positional isomers is one of the most demanding tasks in analytical chemistry. Pyridazine amine isomers—such as 3-aminopyridazine and 4-aminopyridazine—are critical scaffolds in drug discovery, particularly in the development of kinase inhibitors and immunomodulatory agents 1. However, their unique physicochemical properties make them notoriously difficult to separate using conventional High-Performance Liquid Chromatography (HPLC) methods.

This guide objectively compares standard and specialized HPLC column chemistries, providing the mechanistic causality behind their performance and a self-validating protocol for method development.

The Mechanistic Challenge: Why Standard Methods Fail

Pyridazine amine isomers present a dual challenge for chromatographers:

  • Identical Hydrophobicity: Because they are positional isomers, their molecular weights and LogP values are nearly identical. Standard reversed-phase chromatography, which relies purely on dispersive van der Waals (hydrophobic) interactions, cannot distinguish between them, leading to co-elution 2.

  • Basic Amine Interactions: The pyridazine heterocycle possesses a high dipole moment and engages in strong intramolecular interactions 1. The primary amine group acts as a strong base that readily interacts with unshielded, acidic silanol groups on silica-based stationary phases via secondary ion-exchange. This results in severe peak tailing and irreproducible retention times 3.

To achieve baseline resolution, the analytical method must exploit alternative retention mechanisms, such as


 interactions, dipole-dipole forces, and shape selectivity.

Mechanism Isomer Pyridazine Amine Isomers (Similar LogP, Basic Amine) C18 Standard C18 Phase Mechanism: Hydrophobic Only Isomer->C18 PFP PFP Phase Mechanism: Pi-Pi, Dipole, H-Bond Isomer->PFP Biphenyl Biphenyl Phase Mechanism: Pi-Pi, Hydrophobic Isomer->Biphenyl Fail Result: Co-elution & Peak Tailing (Silanol Interactions) C18->Fail Success Result: Baseline Resolution (Shape Selectivity) PFP->Success Biphenyl->Success

Logical relationship of HPLC separation mechanisms for pyridazine amine isomers.

Column Chemistry Comparison

Selecting the correct stationary phase is the most critical variable in this workflow. Below is an objective comparison of three common chemistries:

  • Standard C18 (Alkyl Phase): C18 columns rely entirely on partitioning based on hydrophobicity. Because the isomers cannot be differentiated by their lipophilicity, C18 columns generally fail to provide the necessary selectivity (

    
    ). Furthermore, the basic analytes are highly susceptible to silanol tailing on standard C18 phases unless high concentrations of ion-pairing reagents are used.
    
  • Biphenyl Phase: Biphenyl columns offer a combination of dispersive hydrophobic interactions and

    
     polarizability. The electron-dense biphenyl rings interact with the 
    
    
    
    -system of the pyridazine ring. This provides a moderate improvement in selectivity over C18 and often features better silanol shielding, improving peak shape.
  • Pentafluorophenyl (PFP) Phase: PFP columns are the gold standard for separating aromatic amine isomers 3. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating a strong

    
    -acid that interacts powerfully with the electron-rich pyridazine ring (
    
    
    
    -base) 4. Additionally, the polarized C-F bonds facilitate dipole-dipole interactions and hydrogen bonding. Because positional isomers have distinct spatial dipole arrangements, the PFP column delivers exceptional shape selectivity.
Quantitative Performance Data

The following table summarizes the expected chromatographic performance of these columns when separating a mixture of 3-aminopyridazine and 4-aminopyridazine under identical isocratic conditions (90:10 Phosphate Buffer pH 7.0 : Methanol) 2.

Column ChemistryRet. Time: 3-IsomerRet. Time: 4-IsomerResolution (

)
Tailing Factor (

)
Primary Mechanism
Standard C18 4.2 min4.3 min0.8 (Fails)1.8 (High)Hydrophobic
Biphenyl 5.1 min5.8 min2.1 (Passes)1.3 (Acceptable)Hydrophobic +

PFP 6.5 min7.8 min3.5 (Optimal)1.1 (Excellent)

+ Dipole + H-Bond

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology operates as a self-validating system. The protocol includes strict System Suitability Testing (SST) gates; if the physical chemistry of the system does not meet the defined criteria, the workflow forces an optimization loop rather than allowing the generation of flawed data.

Materials & Reagents:

  • HPLC system with PDA/UV detector.

  • Analytical Columns (250 x 4.6 mm, 5 µm): PFP (Primary choice) and C18 (Baseline control).

  • Mobile Phase A: 10 mM Phosphate buffer adjusted to pH 7.0 2.

  • Mobile Phase B: HPLC-grade Methanol.

Step 1: System Preparation

  • Prepare Mobile Phase A by dissolving the appropriate phosphate salts in ultrapure water. Adjust to exactly pH 7.0. Causality: Maintaining a neutral pH ensures the basic amines are in a consistent ionization state, reducing unpredictable secondary interactions with the stationary phase.

  • Filter both mobile phases through a 0.22 µm membrane and sonicate to degas.

  • Set the flow rate to 1.0 mL/min and column temperature to 30°C. Equilibrate the PFP column with 90% A / 10% B until the baseline stabilizes.

Step 2: System Suitability Testing (The Validation Gate)

  • Inject 10 µL of a System Suitability Standard containing 50 µg/mL of both 3-aminopyridazine and 4-aminopyridazine.

  • Monitor the absorbance at

    
     (typically around 272 nm).
    
  • Evaluate Criteria: Calculate the Resolution (

    
    ) between the two isomer peaks and the Tailing Factor (
    
    
    
    ) of the second eluting peak.
    • Pass:

      
       and 
      
      
      
      . Proceed to sample analysis.
    • Fail: If

      
      , the system lacks selectivity. Proceed to Step 3.
      

Step 3: Optimization Loop (If SST Fails)

  • Address Co-elution: If using a C18 column and isomers co-elute, immediately switch to a PFP or Biphenyl column to introduce orthogonal selectivity mechanisms (dipole/

    
    ) 3.
    
  • Address Tailing: If

    
    , acidic silanols are likely interacting with the amine. Add 0.1% triethylamine to the mobile phase to act as a competing amine, effectively masking the silanol sites 3. Re-equilibrate and repeat Step 2.
    

Workflow Start 1. Sample & Mobile Phase Prep (pH 7.0 Phosphate Buffer / MeOH) ColScreen 2. Column Screening (C18 vs. PFP vs. Biphenyl) Start->ColScreen Eval 3. Evaluate System Suitability (Rs, Tf, N) ColScreen->Eval RsGood Is Rs > 2.0 & Tf < 1.5? Eval->RsGood Opt 4a. Optimize Gradient & Temp (Modify % Organic or Add TEA) RsGood->Opt No Val 4b. Method Validation (Linearity, Precision, Accuracy) RsGood->Val Yes Opt->Eval Re-test

Self-validating experimental workflow for HPLC method development and optimization.

References

  • National Institutes of Health (NIH) / PMC. "The pyridazine heterocycle in molecular recognition and drug discovery."[Link]

  • ResearchGate. "π-Selective stationary phases: (III) Influence of the propyl phenyl ligand density on the aromatic and methylene selectivity of aromatic compounds in reversed phase liquid chromatography." [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzyloxy-Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Understanding Pyridazine Fragmentation

In the landscape of modern drug discovery and development, pyridazine and its derivatives represent a cornerstone of heterocyclic chemistry, underpinning a vast array of pharmacologically active agents. Their structural elucidation is paramount, and mass spectrometry stands as a principal analytical technique for this purpose. This guide provides an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of benzyloxy-pyridazines. By understanding the intricate cleavage pathways, researchers can more accurately identify and characterize these crucial compounds.

This document moves beyond a mere catalog of fragments, delving into the mechanistic rationale behind the observed fragmentation patterns. We will explore the characteristic behavior of the benzyloxy group and compare its influence on the fragmentation of the pyridazine core to that of other substituents, thereby providing a comprehensive resource for scientists engaged in the synthesis and analysis of these vital heterocyclic systems.

Core Fragmentation Pathways of the Pyridazine Ring

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits characteristic fragmentation patterns under electron ionization. The stability of the aromatic system often leads to a prominent molecular ion peak. However, the inherent strain of the N-N bond and the presence of nitrogen atoms influence the subsequent fragmentation cascades.

Key fragmentation processes for the unsubstituted or alkyl-substituted pyridazine core include:

  • Nitrogen Elimination: The expulsion of a neutral nitrogen molecule (N₂) is a common fragmentation pathway for many nitrogen-containing heterocycles, including pyridazines. This results in a fragment ion with a mass loss of 28 amu.

  • Ring Cleavage and Rearrangement: The pyridazine ring can undergo complex ring-opening and rearrangement processes, often leading to the loss of small neutral molecules such as HCN (27 amu) or acetylene (C₂H₂; 26 amu).

  • Retro-Diels-Alder (RDA) Reaction: In certain substituted or fused pyridazine systems, a retro-Diels-Alder reaction can occur, leading to the cleavage of the ring into two smaller unsaturated fragments. This pathway is highly dependent on the substitution pattern of the pyridazine ring.

The Defining Influence of the Benzyloxy Substituent

The introduction of a benzyloxy group (-O-CH₂-Ph) to the pyridazine ring introduces a new and often dominant set of fragmentation pathways. The lability of the benzylic bond and the exceptional stability of the resulting benzyl cation are the primary drivers of the fragmentation cascade.

The Ubiquitous Tropylium Ion: A Definitive Marker

The most characteristic and often the base peak in the mass spectrum of a benzyloxy-pyridazine is the fragment at m/z 91 . This is not the benzyl cation (C₇H₇⁺) as one might initially assume, but rather the highly stable, aromatic tropylium ion [1][2][3][4]. The formation of the tropylium ion proceeds through a rearrangement of the initial benzyl cation, a process so favorable that it dominates the fragmentation spectrum.[3]

The mechanism involves the cleavage of the C-O bond of the benzyloxy group, leading to the formation of a benzyl cation and a pyridazinone radical. The benzyl cation then undergoes a rapid rearrangement to the seven-membered ring tropylium ion.

Experimental Protocol: Typical EI-MS Analysis of Benzyloxy-Pyridazines

A standard protocol for the analysis of benzyloxy-pyridazines using electron ionization mass spectrometry is outlined below.

  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the purified benzyloxy-pyridazine derivative in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.

  • Ionization: Employ electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound of interest, typically from m/z 40 to a value at least 50 amu above the expected molecular weight.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity to observe both the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with known pathways and reference spectra.

Comparative Fragmentation Analysis: Benzyloxy- vs. Methoxy-Pyridazines

To fully appreciate the unique influence of the benzyloxy group, it is instructive to compare its fragmentation pattern with that of a simpler alkoxy substituent, such as a methoxy group (-OCH₃).

Substituent Dominant Fragmentation Pathway Key Fragment Ions (m/z) Mechanistic Rationale
Benzyloxy Cleavage of the O-CH₂ bond91 (Tropylium ion)Formation of the highly stable, aromatic tropylium ion.
Fragmentation of the pyridazine ringDependent on other substituentsSubsequent to the loss of the benzyloxy group.
Methoxy Loss of a methyl radical (•CH₃)[M-15]⁺Cleavage of the strong O-CH₃ bond.
Loss of formaldehyde (CH₂O)[M-30]⁺•Rearrangement followed by elimination.
Ring fragmentationDependent on other substituentsOften follows initial losses from the methoxy group.

The comparison clearly illustrates that the fragmentation of benzyloxy-pyridazines is overwhelmingly directed by the facile formation of the tropylium ion. In contrast, methoxy-pyridazines exhibit fragmentation patterns more characteristic of the pyridazine ring itself, with initial losses from the methoxy group being less dominant.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways for a representative benzyloxy-pyridazine and a methoxy-pyridazine.

Caption: Primary fragmentation of a benzyloxy-pyridazine leading to the tropylium ion.

Caption: Fragmentation pathways of a methoxy-pyridazine.

Case Study: 3-(Benzyloxy)-6-chloropyridazine

Let's consider the specific example of 3-(benzyloxy)-6-chloropyridazine (C₁₁H₉ClN₂O, MW: 220.66 g/mol )[5]. Based on the principles outlined above, we can predict its major fragmentation patterns under EI-MS.

  • Molecular Ion (M⁺•): A peak at m/z 220, corresponding to the intact molecule with one electron removed. The isotopic peak at m/z 222, due to the presence of ³⁷Cl, would also be expected with an intensity of approximately one-third of the m/z 220 peak.

  • Base Peak (m/z 91): The most intense peak in the spectrum will be the tropylium ion, formed by the cleavage of the O-CH₂ bond and rearrangement of the resulting benzyl cation.

  • Pyridazinone Fragment: The loss of the benzyl group would also generate a fragment corresponding to the 6-chloro-pyridazin-3-one radical cation at m/z 129/131.

  • Further Ring Fragmentation: The pyridazinone fragment could undergo further fragmentation, such as the loss of CO (28 amu) to yield a fragment at m/z 101/103, or loss of N₂ (28 amu) to give a fragment at m/z 101/103.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectral fragmentation of benzyloxy-pyridazines is a predictable process governed by the remarkable stability of the tropylium ion. The near-universal presence of a dominant peak at m/z 91 serves as a definitive diagnostic marker for the benzyloxy moiety. By comparing this behavior to other substituted pyridazines, such as their methoxy counterparts, the unique influence of the benzyl group becomes evident. This understanding provides researchers with a robust framework for the structural elucidation of novel pyridazine derivatives, a critical capability in the ongoing quest for new and effective therapeutic agents. The principles and comparative data presented in this guide are intended to empower scientists to interpret mass spectral data with greater confidence and accuracy.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL not available)
  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC. [Link]

  • Tropylium ion - chemeurope.com. [Link]

  • mass spectrometry: tropylium ion - YouTube. [Link]

  • Tropylium Ion | Encyclopedia MDPI. [Link]

  • Decomposition of Tropylium and Substituted Tropylium Ions - AIP Publishing. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC. [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. [Link]

  • Summary of the proposed fragmentation pathways for compounds 3a and 4a... | Download Scientific Diagram - ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - Arkivoc. [Link]

  • Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H) - Growing Science. [Link]

  • Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. - ResearchGate. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. [Link]

  • 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1][3][6]triazolo[4,3-a]pyridine - MDPI. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra - SciSpace. [Link]

  • Pyridazine, 3-chloro-6-methoxy- - the NIST WebBook. [Link]

Sources

Comparing reactivity of 6-benzyloxy vs 6-methoxy pyridazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 6-Benzyloxy vs. 6-Methoxy Pyridazin-4-amine in Medicinal Chemistry

In the landscape of modern drug discovery, 4-amino-6-alkoxypyridazines serve as privileged scaffolds, frequently deployed in the synthesis of kinase inhibitors and ion channel blockers (1[1]). While 6-benzyloxy-pyridazin-4-amine and 6-methoxy-pyridazin-4-amine share identical core electronics, the steric and physicochemical divergence of their C6-alkoxy substituents dictates entirely different synthetic trajectories.

As a Senior Application Scientist, selecting between these two building blocks requires a fundamental understanding of their downstream reactivity, particularly regarding C5-functionalization and ultimate deprotection strategies. This guide provides an objective, data-driven comparison of their performance, supported by self-validating experimental protocols.

Structural & Electronic Profiling

Both the methoxy and benzyloxy groups exert a strong electron-donating resonance effect (+M) into the pyridazine ring, counterbalanced by a mild electron-withdrawing inductive effect (-I). This electronic profile significantly increases the nucleophilicity of the C4-amine and activates the adjacent C5-position toward electrophilic aromatic substitution (e.g., halogenation).

However, the structural bulk of the benzyl group introduces significant steric shielding. When designing a synthetic route, the choice between these two groups depends on whether the alkoxy moiety is intended as a permanent feature of the final Structure-Activity Relationship (SAR) or as a transient protecting group.

Table 1: Physicochemical & Reactivity Comparison Matrix
Property6-Methoxy-pyridazin-4-amine6-Benzyloxy-pyridazin-4-amine
Molecular Weight 125.13 g/mol 201.23 g/mol
Steric Bulk at C6 Low (Methyl footprint)High (Flexible Phenyl ring)
C5 Electrophilic Access Excellent (Rapid halogenation)Moderate (Sterically hindered)
Mass Spec Fragmentation Loss of methyl radical[M-15]+Loss of benzyl radical [M-91]+
Primary Synthetic Role Permanent SAR featureMasked Pyridazinone (Protecting Group)
Cleavage / Deprotection Harsh (BBr3, NaSMe, >80°C)Mild (H2/Pd-C, HBr/AcOH, RT)

Comparative Reactivity & Synthetic Workflows

The presence of the C6-alkoxy group fundamentally alters how the pyridazine core interacts with reagents.

C5-Halogenation: The C5 position is highly activated. With 6-methoxy-pyridazin-4-amine, halogenation (using NIS or NBS) proceeds rapidly at room temperature. In contrast, the 6-benzyloxy derivative often requires elevated temperatures or extended reaction times due to the bulky phenyl ring physically blocking the trajectory of the incoming electrophile.

C4-Amine Functionalization: Both compounds readily undergo Buchwald-Hartwig cross-coupling or standard amidation. The electronic activation from the C6-oxygen makes the C4-amine more nucleophilic than an unsubstituted aminopyridazine.

Reactivity N1 C4-Amine Nucleophilic Center Cross-Coupling / Amidation N2 C5-Position Electrophilic Attack (Halogenation) N3 C6-Alkoxy Group +M / -I Electronic Effects N3->N1 Increases Nucleophilicity N3->N2 Resonance Activation N4 Steric Shielding Methoxy: Low Benzyloxy: High N3->N4 Defines Bulk N4->N2 Hinders C5 Access (Bn > Me)

Caption: Electronic and steric influence of the C6-alkoxy group on pyridazine reactivity.

The Critical Divergence: Deprotection Strategies

The most consequential difference between these two scaffolds is their cleavage profile. The mass spectrometry fragmentation patterns of methoxypyridazines highlight the stability of the C-O bond, which requires significant energy to cleave (2[2]).

If your target API requires a pyridazin-3(2H)-one core (a common hydrogen-bond donor/acceptor motif in kinase hinges), the 6-benzyloxy group acts as an ideal "masked lactam." It can be removed under mild catalytic hydrogenolysis. Conversely, the 6-methoxy group is highly robust and is typically used when the ether linkage is required in the final drug molecule. Demethylation of methoxypyridazines is notoriously difficult, requiring harsh Lewis acids like Boron Tribromide (BBr3), a method frequently utilized in the synthesis of complex TGF-βR1 antagonists (3[3]).

G A 4-Amino-6-alkoxypyridazine Core B 6-Methoxy (-OCH3) A->B Small footprint C 6-Benzyloxy (-OBn) A->C Bulky protecting group D Stable API (No Cleavage) B->D Retained in SAR E Harsh Cleavage (BBr3, -78°C to RT) B->E Demethylation F Mild Cleavage (H2, Pd/C, RT) C->F Hydrogenolysis G Pyridazin-3(2H)-one (Lactam Tautomer) E->G F->G

Caption: Divergent synthetic workflows and deprotection strategies for 6-alkoxypyridazines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mechanistic causality and specific in-process controls (IPCs) that inherently verify the success of the transformation.

Protocol 1: Demethylation of 6-Methoxy-pyridazin-4-amine Derivatives

Mechanistic Rationale: BBr3 is a highly electrophilic Lewis acid. The boron atom coordinates to the Lewis basic methoxy oxygen, weakening the O-CH3 bond. The liberated bromide ion then executes an SN2 attack on the methyl group, releasing volatile methyl bromide.

  • Initiation: Dissolve the 6-methoxy-pyridazine derivative (1.0 eq) in anhydrous CH2Cl2 (0.1 M) under an inert argon atmosphere. Cool the system to -78 °C. Causality: The extreme cold controls the violent exotherm of BBr3 coordination, preventing non-specific degradation of the electron-rich pyridazine ring.

  • Reagent Addition: Add BBr3 (1.0 M in CH2Cl2, 3.0 eq) dropwise.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: The starting material will disappear, replaced by a highly polar intermediate. The mass spectrum will show a shift of -14 Da (loss of CH2).

  • Self-Purifying Workup: Cool the mixture to 0 °C and carefully quench with methanol. Causality: Methanol destroys excess BBr3, forming volatile trimethyl borate B(OMe)3 and HBr. Concentrate in vacuo. Dissolve the residue in water and adjust the pH to ~6.5 using sat. NaHCO3. Validation: Because the resulting pyridazin-3(2H)-one is amphoteric, adjusting to its isoelectric point forces the pure product to precipitate from the aqueous layer, allowing isolation via simple filtration without chromatography.

Protocol 2: Catalytic Hydrogenolysis of 6-Benzyloxy-pyridazin-4-amine Derivatives

Mechanistic Rationale: Palladium(0) inserts into the benzylic C-O bond. Subsequent reduction by hydrogen gas releases toluene and the free pyridazinol, which rapidly tautomerizes to the thermodynamically stable pyridazin-3(2H)-one lactam.

  • Initiation: Dissolve the 6-benzyloxy-pyridazine derivative (1.0 eq) in a 1:1 mixture of MeOH/EtOAc (0.1 M). Causality: EtOAc ensures solubility of the lipophilic starting material, while MeOH solvates the highly polar lactam product.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Purge the flask with vacuum/Argon cycles (3x), followed by vacuum/H2 cycles (3x).

  • Propagation: Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 2-4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: A clean mass shift of -90 Da indicates the loss of the benzyl group. TLC will show a shift from a high-Rf spot (UV active) to a baseline spot.

  • Self-Purifying Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with hot MeOH. Validation: The byproduct (toluene) is highly volatile. Concentration of the filtrate in vacuo directly yields the analytically pure pyridazin-3(2H)-one, requiring no further purification.

Summary

When designing synthetic routes involving pyridazin-4-amines, the choice of the C6-substituent is a strategic commitment. Use 6-methoxy-pyridazin-4-amine when the ether linkage is a critical, permanent component of the target molecule's binding profile, as its removal requires harsh conditions. Conversely, deploy 6-benzyloxy-pyridazin-4-amine when a masked lactam is required; its bulky nature may slightly impede adjacent C5 functionalization, but its effortless, neutral deprotection profile makes it indispensable for revealing critical hydrogen-bonding motifs in late-stage synthesis.

References

  • Aromatic fused ring nav1.8 inhibitor, and use thereof (AU2023209523A1). Google Patents.1

  • Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-methoxypyridazin-4-amine. Benchchem. 2

  • Discovery of novel TGF-βR1 inhibitors as potential cancer immunotherapy agents. SSRN. 3

Sources

A Definitive Guide to Validating the Regiochemistry of Aminopyridazines using NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of molecular structure is paramount. In the synthesis of substituted heterocycles like aminopyridazines, the question of regiochemistry—the precise placement of substituents on the pyridazine ring—is a critical challenge that dictates the compound's biological activity and intellectual property. While a suite of analytical techniques can provide clues, the Nuclear Overhauser Effect Spectroscopy (NOESY) NMR experiment emerges as a powerful and often indispensable tool for unambiguous validation.

This guide provides an in-depth comparison of NOESY NMR with other common analytical methods for determining the regiochemistry of aminopyridazines. We will delve into the underlying principles, provide a detailed experimental protocol, and present a comparative analysis to equip you with the expertise to confidently assign the correct regioisomer.

The Challenge: Regiochemical Ambiguity in Aminopyridazine Synthesis

The synthesis of aminopyridazines, for instance, through the reaction of a substituted pyridazine with an amine, can potentially yield multiple regioisomers. Consider the reaction of a generic substituted pyridazine; the incoming amino group could attach at different positions, leading to distinct chemical entities with potentially vast differences in their pharmacological profiles. Traditional one-dimensional ¹H and ¹³C NMR, while essential for confirming the presence of functional groups, often fall short in distinguishing between these isomers. Through-bond correlation experiments like COSY and HMBC can also sometimes be ambiguous, especially in cases of complex coupling patterns or when key correlations are absent.

The Solution: Through-Space Correlation with NOESY

This is where the unique capability of NOESY comes to the forefront. Unlike COSY and HMBC, which reveal through-bond connectivity (J-coupling), NOESY detects through-space interactions, specifically the Nuclear Overhauser Effect (NOE).[1][2] This effect arises from the dipole-dipole relaxation between protons that are in close spatial proximity, typically within 5 angstroms (Å), irrespective of whether they are connected through chemical bonds.[1][3]

For an aminopyridazine, a NOESY experiment can reveal a cross-peak between the protons of the amino group and the protons on the pyridazine ring that are spatially close. This direct evidence of proximity provides a definitive answer to the location of the amino substituent.

The NOESY Experimental Workflow

The process of validating regiochemistry using NOESY can be broken down into a logical workflow.

NOESY_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hypothesis Hypothesis Generation cluster_noesy NOESY Experiment cluster_validation Structure Validation synthesis Synthesize Aminopyridazine purification Purify Product synthesis->purification initial_nmr Acquire 1D ¹H & ¹³C NMR purification->initial_nmr hypothesize Propose Possible Regioisomers initial_nmr->hypothesize predict_noe Predict Key NOE Correlations for Each Isomer hypothesize->predict_noe noesy_acquisition Acquire 2D NOESY Spectrum predict_noe->noesy_acquisition noesy_processing Process and Analyze Spectrum noesy_acquisition->noesy_processing compare Compare Observed NOEs with Predictions noesy_processing->compare assign Assign Correct Regiochemistry compare->assign

Caption: A streamlined workflow for aminopyridazine regiochemistry validation.

Detailed Experimental Protocol for 2D NOESY of a Small Molecule

The following is a generalized protocol for acquiring a 2D NOESY spectrum of a small molecule like an aminopyridazine on a modern NMR spectrometer.

1. Sample Preparation:

  • Concentration: Prepare a solution of the aminopyridazine sample at a concentration of approximately 5-15 mg in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The optimal concentration should provide good signal-to-noise in a standard ¹H NMR spectrum within 8-16 scans.[4]

  • Purity: Ensure the sample is free of paramagnetic impurities, which can quench the NOE effect. Filtering the sample through a small plug of cotton or glass wool into the NMR tube is recommended.[4]

  • Degassing: For small molecules, removing dissolved oxygen by bubbling an inert gas (like nitrogen or argon) through the sample for several minutes, or by the freeze-pump-thaw method, is crucial as oxygen is paramagnetic and can significantly reduce or eliminate NOE signals.[5]

2. Spectrometer Setup and ¹H NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to optimize spectral width and transmitter offset.

  • Ensure good shimming to achieve sharp lines and high resolution.

  • The sample should not be spinning during the NOESY experiment to avoid modulation artifacts.[4]

3. NOESY Parameter Optimization:

  • Pulse Sequence: Select a standard 2D NOESY pulse sequence (e.g., noesyph on Bruker or noesy on Varian/Agilent systems).

  • Mixing Time (d8 or tₘ): This is the most critical parameter.[1][5] For small molecules (MW < 600 Da), a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[1][3][5][6] An optimal mixing time maximizes the NOE enhancement.

  • Relaxation Delay (d1): This should be set to at least 1.5 times the longest T₁ relaxation time of the protons in the molecule to allow for full relaxation between scans. A typical value for small molecules is 1-2 seconds.

  • Number of Scans (ns): A multiple of 8 or 16 is common. The number of scans should be sufficient to achieve adequate signal-to-noise for the weak NOE cross-peaks.

  • Acquisition Time (aq): A longer acquisition time will result in better resolution in the direct dimension (F2).

  • Number of Increments (td in F1): This determines the resolution in the indirect dimension (F1). A value of 256 to 512 is typical for routine analysis.

4. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., sine-bell or squared sine-bell) in both dimensions before Fourier transformation.

  • Phase the spectrum carefully. For small molecules, the diagonal peaks and the NOE cross-peaks will have opposite phases.[3][6]

  • Analyze the off-diagonal cross-peaks. The presence of a cross-peak between two protons indicates they are spatially close.

Comparative Analysis of Analytical Techniques

While NOESY is a powerful tool, it is most effective when used in conjunction with other analytical methods. The following table provides a comparative overview.

TechniquePrincipleAdvantages for Aminopyridazine RegiochemistryDisadvantages & Limitations
NOESY NMR Through-space ¹H-¹H dipolar coupling.[1][2]Directly probes spatial proximity, providing unambiguous evidence of substituent placement.[7]Can be less sensitive than other NMR experiments; requires careful optimization of mixing time.[4] Paramagnetic impurities can quench the signal.[5]
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute, unambiguous 3D structure of the molecule.[8]Requires a suitable single crystal of the compound, which can be difficult or impossible to grow.[9]
HMBC NMR Through-bond ¹H-¹³C correlations over 2-3 bonds.[10]Excellent for mapping out the carbon skeleton and identifying long-range connectivities.Can be ambiguous if key correlations are missing or if multiple carbons have similar chemical shifts.[11][12] A ⁴J correlation can sometimes be observed, which might be misinterpreted.
COSY NMR Through-bond ¹H-¹H correlations over 2-3 bonds.Establishes proton-proton coupling networks within the molecule.Only shows correlations between coupled protons, so it cannot directly link a substituent to a non-adjacent ring proton.
Computational Chemistry Quantum mechanical or molecular mechanics calculations.Can predict the most stable regioisomer based on energy calculations and can also predict NMR chemical shifts.Predictions are model-dependent and require experimental validation. The accuracy can vary depending on the level of theory used.

Case Study: Distinguishing Between Two Regioisomers

Let's consider a hypothetical synthesis aimed at producing 3-amino-6-chloropyridazine, but where the formation of the 4-amino-6-chloropyridazine isomer is also possible.

Regioisomers cluster_isomer1 Isomer A: 3-amino-6-chloropyridazine cluster_isomer2 Isomer B: 4-amino-6-chloropyridazine cluster_result Experimental NOESY Result cluster_conclusion Conclusion isomerA Predicted NOE: NH₂ ↔ H4 result Observed NOE: NH₂ ↔ H5 isomerB Predicted NOE: NH₂ ↔ H3 & H5 conclusion Structure is Isomer A result->conclusion

Caption: Logical deduction of regiochemistry from predicted and observed NOE correlations.

In this scenario:

  • For Isomer A (3-amino-6-chloropyridazine): We would predict a strong NOE correlation between the amino protons (NH₂) and the proton at the C4 position (H4) of the pyridazine ring due to their close spatial proximity.

  • For Isomer B (4-amino-6-chloropyridazine): We would expect to see NOE correlations between the amino protons and the protons at both the C3 and C5 positions (H3 and H5).

If the experimental NOESY spectrum shows a clear cross-peak between the amino protons and the proton at C5, but not C4, this would provide strong evidence that the synthesized compound is indeed the 3-amino-6-chloropyridazine isomer. This is because the amino group at the 3-position is spatially close to the proton at the 5-position. The absence of a correlation to H4 would rule out the 4-amino isomer.

Conclusion: An Indispensable Tool for Structural Certainty

In the rigorous landscape of pharmaceutical and chemical research, ambiguity is a liability. While a combination of analytical techniques is always the best practice for comprehensive structural elucidation, NOESY NMR holds a unique and critical position. For aminopyridazines and other substituted heterocycles where regiochemistry is a key question, the ability of NOESY to provide direct, through-space evidence of substituent placement makes it an indispensable tool for achieving structural certainty. By understanding its principles, carefully executing the experiment, and integrating its findings with other data, researchers can confidently validate their synthetic outcomes and accelerate their research and development programs.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • The University of Chicago. (2021, March 10). 1D NOESY made easy. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Indiana University NMR Facility. (n.d.). 2D-NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]

  • Besada, P., Costas, T., Vila, N., Chessa, C., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437–442. [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). How to deal with ambiguity in an HMBC spectrum? … Part 1. Retrieved from [Link]

  • Bouscary-Desforges, G., Bombrun, A., Augustine, J. K., Bernardinelli, G., & Quattropani, A. (2012). Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds. The Journal of Organic Chemistry, 77(1), 243–252. [Link]

  • University of California, San Diego. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. Retrieved from [Link]

  • University of Maryland, Baltimore County. (n.d.). MRRC Structure Elucidation Notes. Retrieved from [Link]

  • University of Toronto. (n.d.). Three-Dimensional HMQC-NOESY, NOESY-HMQC, and NOESY-HSQC. Lewis Kay's Lab. Retrieved from [Link]

  • University of Michigan - Medical School. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]

  • University of British Columbia. (n.d.). NMR Training. Retrieved from [Link]

  • Indiana University. (n.d.). 2D-NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Longdom Publishing. (2024). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Biochemistry & Pharmacology: Open Access, 13(3). Retrieved from [Link]

  • University of Maryland, Baltimore County. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]

  • European Synchrotron Radiation Facility & Institut Laue-Langevin. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Chicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • White Rose Research Online. (2021, March 8). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Retrieved from [Link]

  • ACS Publications. (2003, April 25). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Retrieved from [Link]

  • Natural Product Reports. (n.d.). Reviews. Retrieved from [Link]

  • PubMed. (2010, May 15). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

Sources

Chromatographic Profiling of Benzyl-Protected Pyridazines: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical analysis of the chromatographic retention behavior of benzyl-protected pyridazines compared to their unprotected counterparts and alternative protecting groups (e.g., p-methoxybenzyl, PMB).

Audience: Medicinal chemists, analytical scientists, and process development engineers.

Core Insight: Benzyl protection transforms the pyridazine scaffold from a highly polar, basic analyte (LogP < 1) to a lipophilic species (LogP > 2.5). This shift necessitates a transition from highly aqueous mobile phases to high-organic gradients. While C18 columns are standard, Phenyl-Hexyl stationary phases offer superior selectivity for these aromatic-rich systems via


 interactions.

Mechanistic Principles of Retention

To optimize separation, one must understand the three physicochemical forces driving the retention of benzyl-protected pyridazines:

Hydrophobic Collapse (The LogP Shift)

Pyridazine is a water-soluble, electron-deficient heterocycle. Protecting the nitrogen or oxygen functionalities with a benzyl group adds significant hydrophobicity.

  • Unprotected Pyridazine: Elutes near the void volume (

    
    ) in standard Reversed-Phase (RP) HPLC due to high polarity.
    
  • Benzyl-Protected: The benzyl ring acts as a "hydrophobic anchor," dramatically increasing interaction with the C18 alkyl chains, pushing retention times (

    
    ) significantly later.
    
The "Basic Nitrogen" Problem (Silanol Activity)

Pyridazines possess basic nitrogen atoms (pKa ~2.3 for pyridazine, but higher for substituted derivatives).

  • Mechanism: At neutral pH, residual silanols (

    
    ) on the silica support can deprotonate, interacting ionically with the protonated pyridazine nitrogen.
    
  • Result: Peak tailing and asymmetry.[1]

  • Solution: Use of "End-capped" columns or mobile phase modifiers (TFA/Formic Acid) to suppress silanol ionization.

Stacking (Stationary Phase Selectivity)

Benzyl groups are electron-rich aromatic systems.

  • C18 Columns: Rely solely on Van der Waals (hydrophobic) forces.

  • Phenyl-Hexyl Columns: Engage in

    
     stacking with the benzyl protecting group, often providing orthogonal selectivity and better resolution of structural isomers (e.g., N-benzyl vs. O-benzyl regioisomers).
    

Comparative Analysis: Performance Metrics

The following analysis compares the Benzyl protecting group against the Unprotected scaffold and the p-Methoxybenzyl (PMB) alternative.

Table 1: Comparative Retention & Physicochemical Profile (RP-HPLC)
FeatureUnprotected PyridazineBenzyl-Protected (Bn)p-Methoxybenzyl (PMB)
Relative Polarity High (Polar)Low (Non-polar)Moderate-Low
Elution Order (C18) 1st (Early)3rd (Late)2nd (Intermediate)*
LogP (Approx) ~0.5 - 1.0~2.5 - 3.5~2.2 - 3.2
Peak Shape Risk Tailing (Silanol interaction)Sharp (Hydrophobic dominant)Sharp
UV Max (

)
~254 nm~254 nm + 210 nm~254 nm + 280 nm (Strong)
Detection Limit ModerateHigh (Benzyl adds UV chromophore)Very High (PMB is UV active)

*Note: PMB is slightly more polar than Benzyl due to the oxygen atom in the methoxy group, typically causing it to elute slightly earlier than the Benzyl analog in Reversed-Phase systems.

Experimental Protocols

Standardized HPLC Method (RP-C18)

This protocol is designed to separate the starting material (unprotected) from the product (benzyl-protected) and potential byproducts.

  • Instrument: Agilent 1200/1260 or equivalent UHPLC/HPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Reference 360 nm).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Initial Hold (Elute salts/polar impurities)
2.0 5% Start Gradient
12.0 95% Linear Ramp (Elute Benzyl products)
15.0 95% Wash
15.1 5% Re-equilibration

| 20.0 | 5% | End |

Method Optimization for Regioisomers (N-Bn vs O-Bn)

Pyridazines can form isomers during benzylation. If C18 fails to separate them:

  • Switch Column: Use Phenyl-Hexyl stationary phase.

  • Modifier: Switch ACN to Methanol (Promotes

    
     selectivity).
    

Visualizations

Separation Mechanism & Interaction Diagram

This diagram illustrates how the Benzyl-Protected Pyridazine interacts differently with the stationary phase compared to the Unprotected form.

SeparationMechanism cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar C18) Unprotected Unprotected Pyridazine (Polar/Basic) Solvent H2O / ACN Molecules Unprotected->Solvent High Affinity (H-Bonding) C18_Chain C18 Alkyl Chains Unprotected->C18_Chain Weak Interaction (Fast Elution) Silanol Residual Silanols (Si-OH) Unprotected->Silanol Ionic Interaction (Causes Tailing) Protected Benzyl-Protected Pyridazine (Hydrophobic) Protected->Solvent Low Affinity Protected->C18_Chain Strong Hydrophobic Interaction (Late Elution)

Caption: Figure 1. Mechanistic interaction map showing the dominant hydrophobic retention of benzyl-protected species vs. the silanol-dominated interaction of unprotected pyridazines.

Analytical Workflow

Workflow Start Sample Preparation (Dissolve in 50:50 ACN:H2O) CheckpH Check pH / pKa (Is Pyridazine Basic?) Start->CheckpH SelectCol Select Column (C18 Standard vs Phenyl-Hexyl) CheckpH->SelectCol RunGradient Run Gradient (5% -> 95% ACN over 12 min) SelectCol->RunGradient Decision Resolution Acceptable? RunGradient->Decision Success Report Retention Time (tR) & Purity Decision->Success Yes Fail Troubleshoot Decision->Fail No Opt1 Peak Tailing? Add 0.1% TEA or Switch to High pH Buffer Fail->Opt1 Opt2 Co-elution? Switch to Phenyl-Hexyl or MeOH Fail->Opt2 Opt1->RunGradient Opt2->RunGradient

Caption: Figure 2. Decision tree for optimizing the chromatographic separation of benzyl-protected pyridazine derivatives.

Representative Data

Simulated representative data based on standard lipophilicity models (LogP) and C18 retention behavior.

Table 2: Retention Time ( ) Case Study

Conditions: C18 Column, 5-95% ACN Gradient over 10 min.

CompoundStructure TypePredicted

(min)
Resolution (

)
Notes
Pyridazin-3(2H)-one Unprotected1.2 minN/AElutes in void; often tails.
2-Benzylpyridazin-3(2H)-one Benzyl-Protected7.8 min> 10.0Sharp peak; hydrophobic retention.
2-(4-Methoxybenzyl)pyridazin-3(2H)-one PMB-Protected7.4 min1.5 (vs Bn)Elutes slightly earlier than Bn due to polar ether.
2-Chloropyridazine Intermediate4.5 min> 5.0Moderate retention.

Troubleshooting Guide

IssueCauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Interaction of pyridazine nitrogen with silanols.1. Add 0.1% TFA or Formic Acid to mobile phase.2. Use a "Base-Deactivated" (BDS) or high-coverage C18 column.3. Increase buffer concentration (20mM Ammonium Formate).
Split Peaks Sample solvent too strong (e.g., 100% DMSO injection).Dissolve sample in initial mobile phase (5-10% ACN in Water).
Retention Drift Column "dewetting" or phase collapse in high aqueous.Ensure column is compatible with 100% water if starting at 0% B, or keep at least 5% Organic.

References

  • Retention Behavior of Diazines

    • Title: Retention Behavior of Pyrazines and Pyridazines in Reversed-Phase HPLC.
    • Source: Toyohashi University of Technology.
    • URL:[Link]

  • Solute-Specific Effects in HPLC

    • Title: Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography.[5]

    • Source: The Journal of Physical Chemistry B (ACS Public
    • URL:[Link]

  • Protecting Group Chemistry (PMB vs Benzyl)

    • Title: A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers.[6]

    • Source: BenchChem.[5][6]

  • HPLC Method Development for Aromatics

    • Title: HPLC Methods for analysis of Benzyl alcohol and related arom
    • Source: HELIX Chrom
    • URL:[Link]

Sources

Safety Operating Guide

6-(Benzyloxy)pyridazin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized heterocyclic building blocks like 6-(Benzyloxy)pyridazin-4-amine requires more than just following a generic safety data sheet (SDS). It requires a mechanistic understanding of the compound’s physicochemical properties to ensure that laboratory operations, waste segregation, and disposal protocols are both scientifically sound and strictly compliant with environmental regulations.

This guide provides a comprehensive, field-proven operational framework for the safe handling and disposal of 6-(Benzyloxy)pyridazin-4-amine, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of 6-(Benzyloxy)pyridazin-4-amine:

  • Aminopyridazine Core: The pyridazine ring is electron-deficient, but the amino group at the 4-position introduces weak basicity. This means the compound can form stable salts with strong acids. If mixed with highly acidic waste streams (pH < 2), it can trigger exothermic acid-base reactions.

  • Benzyloxy Moiety: The addition of the benzyloxy group at the 6-position significantly increases the molecule's lipophilicity (LogP). While this is highly desirable for drug discovery (enhancing cellular membrane permeability), it makes the compound an environmental hazard. If released into aquatic ecosystems, lipophilic heterocycles resist rapid aqueous degradation and can bioaccumulate.

Because of these properties, this compound must never be sewered . The EPA strictly prohibits the flushing of hazardous waste pharmaceuticals and their active intermediate building blocks down the drain under the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P)[1]. The EPA finalized these standards specifically to prevent active pharmaceutical ingredients from contaminating surface waters and aquatic ecosystems[2].

Waste Characterization & Segregation Strategy

While 6-(Benzyloxy)pyridazin-4-amine is not explicitly listed by name on the EPA's P-list or U-list for acutely toxic chemicals, any waste containing it must be evaluated for characteristic hazardous properties (ignitability, corrosivity, reactivity, or toxicity) as defined in 40 CFR 261.21-261.24[3].

Research facilities must manage these pharmaceutical intermediate wastes under tailored, sector-specific regulatory frameworks to ensure compliance and environmental safety[4].

Quantitative Waste Stream Categorization

Summarized below is the quantitative and categorical data for segregating waste streams containing this compound:

Waste Stream CategoryTypical EPA Waste Code(s)Primary Hazard CausalityApproved Container TypeMax Accumulation Time (LQG)
Solid Powder/Residue Non-RCRA Hazardous / D003Lipophilic toxicity; aquatic hazardHDPE wide-mouth jar, double-bagged90 Days
Organic Liquid (Halogenated) F002 / D022 (if mixed w/ DCM)Solvent toxicity; stable heterocyclic suspensionGlass/PTFE-lined carboy (Vented)90 Days
Organic Liquid (Non-Halogenated) D001 (Ignitable)Flammability; dissolved API toxicityHDPE Jerrican (Vented)90 Days
Aqueous Wash/Buffer D002 (if pH <2 or >12.5)Aquatic toxicity; pH extremesHDPE Carboy90 Days
Waste Routing Workflow

WasteSegregation Start 6-(Benzyloxy)pyridazin-4-amine Waste Generated Solid Solid Waste (Powder, Vials, PPE) Start->Solid LiquidOrg Liquid Organic (Solvent Mixtures) Start->LiquidOrg LiquidAq Liquid Aqueous (Wash Buffers) Start->LiquidAq Incineration High-Temp Incineration (EPA Approved Facility) Solid->Incineration Double-bagged LiquidOrg->Incineration Segregate Halogens LiquidAq->Incineration DO NOT SEWER

Decision tree for the segregation and disposal routing of 6-(Benzyloxy)pyridazin-4-amine waste.

Step-by-Step Disposal Methodologies

Trustworthy protocols must be self-validating. Do not simply discard materials; verify the chemical state of the waste before sealing.

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables)
  • Consolidation: Gather all empty reagent vials, contaminated weighing boats, and spatulas inside a certified chemical fume hood.

  • Primary Containment: Place the items into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed primary bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as "Toxic Solid Waste - Contains 6-(Benzyloxy)pyridazin-4-amine."

  • Routing: Transfer the container to the facility's designated Satellite Accumulation Area (SAA) for high-temperature incineration.

Protocol B: Liquid Organic Waste Disposal (Reaction Mother Liquors)
  • Compatibility Check: Verify that the solvent mixture does not contain strong oxidizers (e.g., peroxides, nitric acid) which could react violently with the electron-rich benzyloxy group.

  • Halogen Segregation: If the compound is dissolved in dichloromethane (DCM) or chloroform, route it strictly to the Halogenated Organic Waste carboy. If dissolved in DMSO, DMF, or methanol, route to the Non-Halogenated Organic Waste carboy.

  • Transfer: Use a grounded, closed-system funnel to pour the liquid into the appropriate vented carboy to prevent aerosolization of the dissolved active pharmaceutical ingredient (API).

  • Validation: Ensure the pH of the waste carboy remains between 4 and 9 to prevent the precipitation of pyridazinamine salts.

Spill Response & Decontamination

In the event of an accidental release, the lipophilic nature of the powder means it can easily adhere to surfaces and penetrate standard nitrile gloves over prolonged exposure. Immediate, structured response is critical.

Protocol C: Dry Powder Spill Cleanup
  • Isolate & Assess: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Don PPE: Put on a particulate respirator (N95 or P100), safety goggles, and double-layer nitrile gloves.

  • Containment: Do not use a dry brush, which will aerosolize the fine powder. Instead, gently cover the spill with a slightly dampened absorbent material (using water or a mild surfactant) or commercial spill-control vermiculite.

  • Collection: Use a non-sparking polypropylene scoop to transfer the absorbed material into a rigid HDPE hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a solution of warm water and laboratory-grade detergent. Causality Note: Do not use bleach (sodium hypochlorite) for decontamination, as the basic aminopyridazine core can react with hypochlorite to form hazardous, volatile chlorinated amines.

  • Final Wipe: Perform a final wipe down with 70% Isopropanol or Ethanol to dissolve any remaining lipophilic benzyloxy residues.

SpillResponse Spill Spill Detected PPE Don PPE (Respirator/Gloves) Spill->PPE Contain Contain (Damp Absorbent) PPE->Contain Collect Sweep & Collect (Non-sparking) Contain->Collect Decon Decontaminate (Soap/Water/EtOH) Collect->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Step-by-step operational workflow for responding to 6-(Benzyloxy)pyridazin-4-amine lab spills.

References

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals - Alston & Bird -[Link]

  • Management of Hazardous Waste Pharmaceuticals - U.S. Environmental Protection Agency (EPA) -[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals - Regulations.gov -[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - U.S. Environmental Protection Agency (EPA) -[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.